molecular formula C24H26O8 B15614396 Dimericconiferylacetate

Dimericconiferylacetate

货号: B15614396
分子量: 442.5 g/mol
InChI 键: TYXVTGSQLKCKCF-FDTLDTTQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimericconiferylacetate has been reported in Lasiolaena morii and Euphorbia lagascae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3/b6-5+/t19-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXVTGSQLKCKCF-FDTLDTTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2COC(=O)C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dimeric Coniferyl Acetate: A Putative Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including pathogens and herbivores. Among the vast array of secondary metabolites, lignans (B1203133) and neolignans, which are dimeric and oligomeric derivatives of monolignols, play a crucial role in these defense mechanisms. This technical guide delves into the potential role of a specific, yet understudied molecule: dimeric coniferyl acetate (B1210297). While direct research on this compound is sparse, this document synthesizes the current understanding of coniferyl alcohol metabolism, the established defensive functions of related lignans, and the biosynthetic pathways to build a strong inferential case for its involvement in plant immunity. This guide provides a theoretical framework, quantitative data on related compounds, detailed experimental protocols for investigation, and conceptual signaling pathways to stimulate further research into this promising area.

Introduction to Lignans and Plant Defense

Lignans are a large class of phenylpropanoid dimers that are widespread throughout the plant kingdom.[1] They are formed by the oxidative coupling of two C6C3 units (monolignols), with coniferyl alcohol being a primary precursor.[2] These compounds can exist as preformed antimicrobial and insecticidal agents (phytoanticipins) or be synthesized de novo in response to pathogen attack (phytoalexins).[1] Their biological activities are diverse and include antifungal, antibacterial, antiviral, and insecticidal properties.[3] The structural diversity of lignans, arising from different bonding patterns between the monomeric units, contributes to their wide range of biological functions.

Biosynthesis of Coniferyl Alcohol and its Derivatives

The biosynthesis of coniferyl alcohol begins with the phenylpropanoid pathway, a central route in the production of a variety of plant secondary metabolites. The pathway starts with the deamination of phenylalanine and proceeds through a series of enzymatic steps to produce cinnamoyl-CoA, which is then converted to coniferyl alcohol. Coniferyl alcohol can then be acetylated to form coniferyl acetate, a reaction catalyzed by coniferyl alcohol acyltransferase (CFAT).[4] This acetylation step is a critical branch point, potentially directing coniferyl alcohol towards the synthesis of specific lignans. The subsequent dimerization of coniferyl alcohol or its acetylated form is mediated by dirigent proteins and oxidative enzymes like laccases and peroxidases, leading to the formation of various lignan (B3055560) structures.[2]

Biosynthesis_of_Dimeric_Coniferyl_Acetate Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Coniferyl_Alcohol Coniferyl Alcohol Phenylpropanoid_Pathway->Coniferyl_Alcohol Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alcohol->Coniferyl_Acetate CFAT (acetylation) Lignans Other Lignans (e.g., Pinoresinol) Coniferyl_Alcohol->Lignans Dirigent Proteins, Oxidative Enzymes Lignin (B12514952) Lignin Coniferyl_Alcohol->Lignin Dimeric_Coniferyl_Acetate Dimeric Coniferyl Acetate (Hypothetical) Coniferyl_Acetate->Dimeric_Coniferyl_Acetate Dimerization Coniferyl_Acetate->Lignans Dimerization

Figure 1: Proposed biosynthetic pathway leading to dimeric coniferyl acetate.

The Inferred Role of Dimeric Coniferyl Acetate in Plant Defense

While direct experimental evidence for the defensive role of dimeric coniferyl acetate is not yet available, its structure suggests a plausible function in plant immunity based on the known activities of its constituent parts and related molecules.

  • Antimicrobial Activity: Pinoresinol (B1678388), a well-studied dimer of coniferyl alcohol, demonstrates potent antifungal activity by disrupting the fungal plasma membrane.[5][6][7] It is reasonable to hypothesize that dimeric coniferyl acetate would exhibit similar properties. The acetate groups may modulate the molecule's lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

  • Insecticidal and Antifeedant Properties: Lignans are widely recognized for their roles in deterring insect herbivores.[3] The presence of dimeric coniferyl acetate in plant tissues could contribute to a multi-component defense strategy against a broad range of insect pests.

  • Structural Defense: As a dimer of a primary lignin precursor, dimeric coniferyl acetate could potentially be incorporated into the lignin polymer during cell wall reinforcement, a common defense response to pathogen invasion.[8] This would create a more robust physical barrier against fungal and bacterial ingress.

Quantitative Data on the Antimicrobial Activity of Related Lignans

To provide a quantitative perspective on the potential efficacy of dimeric coniferyl acetate, the following table summarizes the minimum inhibitory concentrations (MICs) of pinoresinol against various fungal pathogens. This data serves as a benchmark for future studies on dimeric coniferyl acetate.

LignanFungal PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
(+)-PinoresinolCandida albicans12.5[5]
(+)-PinoresinolTrichosporon beigelii25[5]
(+)-PinoresinolMalassezia furfur25[5]

Experimental Protocols

Investigating the role of dimeric coniferyl acetate in plant defense requires robust experimental methodologies. The following protocols are adapted from established procedures for lignan analysis and can be tailored for the study of this specific compound.

Extraction and Purification of Dimeric Coniferyl Acetate from Plant Tissue
  • Sample Preparation: Collect plant tissue of interest (e.g., leaves, stems, roots) and immediately freeze in liquid nitrogen. Lyophilize the tissue and grind to a fine powder.

  • Extraction:

    • Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids.

    • Extract the defatted plant material with a mixture of ethanol (B145695) and water (e.g., 80:20 v/v) using ultrasonication or Soxhlet extraction.

  • Purification:

    • Concentrate the crude extract under reduced pressure.

    • Subject the concentrated extract to column chromatography using silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine those containing the compound of interest.

    • Perform preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Experimental_Workflow Plant_Material Plant Material (e.g., leaves, stems) Extraction Extraction (Solvent-based) Plant_Material->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Structural Characterization (HPLC, MS, NMR) Purification->Characterization Bioassays Biological Activity Assays (Antifungal, Insecticidal) Purification->Bioassays Signaling_Pathway Pathogen Pathogen Recognition (PAMPs/Effectors) Signaling Signal Transduction (ROS, MAPKs, Hormones) Pathogen->Signaling Transcription Activation of Transcription Factors Signaling->Transcription Gene_Expression Upregulation of Defense Genes (e.g., CAD, DIR) Transcription->Gene_Expression Biosynthesis Increased Biosynthesis of Coniferyl Alcohol & Derivatives Gene_Expression->Biosynthesis Defense Accumulation of Dimeric Coniferyl Acetate & Other Lignans Biosynthesis->Defense Response Enhanced Plant Defense Defense->Response

References

Spectroscopic and Biological Insights into Dimeric Coniferyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of a tri-O-acetylated β-5 linked dimer of coniferyl acetate (B1210297), a representative of the dimeric coniferyl acetate lignan (B3055560) family. It includes detailed experimental protocols for its synthesis and summarizes its potential biological activity through the modulation of key inflammatory signaling pathways.

Spectroscopic Data

NMR and IR Spectroscopic Data

The following tables summarize the key spectroscopic data for the tri-O-acetylated β-5 dimer of coniferyl alcohol.

Table 1: ¹H NMR Spectroscopic Data for Tri-O-acetylated β-5 Dimer of Coniferyl Alcohol (CDCl₃, 300 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.98m3HH₁₀ + H₂₀ + H₂₁
6.88m2HH₆ + H₁₇
6.59m1HH₄
6.54d, J = 6.6 Hz1HH₁₅
6.15dt, J = 15.6, 6.6 Hz1HH₃
4.70dd, J = 6.6, 1.2 Hz2HH₂
4.26–4.47m2HH₁₃
3.91s3HH₂₂
3.78m4HH₁₅ + H₁₁
2.30s3HH₂₆
2.09s3HH₂₄
2.05s3HH₂₅

Data sourced from Tremblay et al., Frontiers in Chemistry[1][2].

Table 2: ¹³C NMR Spectroscopic Data for Dehydrodiconiferyl Alcohol (Non-acetylated Precursor) (MeOD, 101 MHz)

Chemical Shift (δ) ppmAssignment
147.8C-4′
147.7C-3
146.2C-4
144.1C-3′
130.6C-7′
126.1C-8′
87.9C-7
63.5C-9
62.5C-9′
55.33-OCH₃
54.93′-OCH₃

Note: This data is for the non-acetylated precursor, dehydrodiconiferyl alcohol, and serves as a reference. Acetylation would cause shifts in the positions of the carbons bearing the acetylated hydroxyl groups. Data sourced from a study on the preparation of dehydrodiconiferyl alcohol[3].

Table 3: IR Spectroscopic Data for Tri-O-acetylated β-5 Dimer of Coniferyl Alcohol (Neat)

Wavenumber (ν) cm⁻¹Assignment
2940C-H stretch
1733C=O stretch (ester)
1603, 1506, 1462, 1421, 1366, 1332C=C aromatic stretch
1214, 1187, 1146, 1127C-O stretch

Data sourced from Tremblay et al., Frontiers in Chemistry[1][2].

Experimental Protocols

The following protocols are based on the synthesis of the β-5 dimer of coniferyl alcohol and its subsequent acetylation as described in the literature.

Synthesis of β-5 Dimer of Coniferyl Alcohol (Dehydrodiconiferyl Alcohol)
  • Enzymatic Dimerization: Coniferyl alcohol is dissolved in a biphasic system of ethyl acetate and a citrate/phosphate buffer (pH 4.5).

  • A solution of laccase from Trametes versicolor in the same buffer is added slowly to the vigorously stirred mixture.

  • After the addition is complete, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude β-5 dimer.

Synthesis of Tri-O-acetylated β-5 Dimer of Coniferyl Alcohol
  • Acetylation: The crude β-5 dimer is dissolved in pyridine.

  • Acetic anhydride (B1165640) is added to the solution, and the reaction mixture is stirred at room temperature overnight.

  • The reaction mixture is then poured into acidified iced water, and the resulting precipitate is filtered.

  • The precipitate is rinsed with water until a neutral pH is achieved and then dried to yield the tri-O-acetylated product.

These protocols are adapted from the work of Tremblay et al., Frontiers in Chemistry[1][2].

Biological Activity and Signaling Pathways

Lignans, including dimeric derivatives of coniferyl alcohol, have been reported to possess a range of biological activities, with anti-inflammatory effects being prominent. The mechanism of this anti-inflammatory action is often attributed to the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli Inflammatory Stimuli

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB activates the transcription of various pro-inflammatory genes.[4] Lignans, such as dimeric coniferyl acetate, are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in the cytoplasm.[4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the production of antioxidant enzymes.[5][6] Lignans have been shown to activate the Nrf2 pathway, which can indirectly suppress inflammation by reducing oxidative stress, a known trigger of inflammatory responses.[5][6]

References

A Technical Guide to the Potential Therapeutic Properties of Dimeric Coniferyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on a specific molecule named "Dimericconiferylacetate" is not publicly available at the time of this writing. This guide synthesizes information on the therapeutic potential of dimeric phenylpropanoids, particularly those derived from coniferyl alcohol and its acetate (B1210297), to provide a prospective analysis for researchers in drug discovery and development. The properties and mechanisms described herein are based on structurally related compounds and should be considered hypothetical for a novel dimeric coniferyl acetate.

Introduction

Coniferyl alcohol, a key monolignol, and its derivatives are precursors to a wide array of bioactive molecules, including lignans, which are dimeric structures with significant therapeutic potential.[1][2] The acetylation of coniferyl alcohol to coniferyl acetate represents a critical step in the biosynthesis of certain lignans.[2] Dimerization of coniferyl acetate would yield a class of molecules, herein referred to as dimeric coniferyl acetates, which are expected to possess a range of pharmacological activities based on the established bioactivities of their constituent monomers and related dimeric phenylpropanoids.[3][4] This document provides an in-depth technical overview of the potential therapeutic properties, underlying mechanisms of action, and relevant experimental methodologies for investigating novel dimeric coniferyl acetate compounds.

Potential Therapeutic Properties and Quantitative Data

Based on the biological activities of coniferyl alcohol, its derivatives, and other dimeric phenylpropanoids, dimeric coniferyl acetates are hypothesized to exhibit antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. The following tables summarize quantitative data from studies on related compounds.

Table 1: Antioxidant Activity of Related Phenylpropanoids

CompoundAssayResultSource
Chrysanthephenyl DTrolox Equivalent Antioxidant Activity (TEAC)17 times more active than Trolox[5]
Chrysanthephenyl ETrolox Equivalent Antioxidant Activity (TEAC)15 times more active than Trolox[5]
Coniferyl Aldehyde Derivative 3DPPH Radical Scavenging~35% scavenging activity[6]
Piperpubelide (Phenylpropanoid Glycoside)DPPH Radical ScavengingEC50: 10.23 µM[7]

Table 2: Anticancer and Cytotoxic Activity of Coniferyl Aldehyde Derivatives

CompoundCell LineAssayResult (IC50)Source
Coniferyl Aldehyde Derivative 4H1299 (Non-small cell lung cancer)Cytotoxicity6.7 µM[6][8]
Coniferyl Aldehyde Derivatives (general)A549 (Non-small cell lung cancer)Cytotoxicity~100 µM[6]

Table 3: Anti-inflammatory and Cardioprotective Effects of Coniferyl Alcohol

CompoundModelEffectDosageSource
Coniferyl Alcohol2K1C mice with renovascular hypertensionReduced systolic and diastolic blood pressure20-40 mg/kg; i.g.; once daily; 3 weeks[9]
Coniferyl AlcoholAng II-stimulated H9C2 cellsAlleviated decreased cell viability50 µM; 24 h[9]
Piperpubelide Derivative 5LPS-induced BV-2 microgliaInhibition of NO productionIC50: 18.05 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and exploration of the therapeutic potential of novel compounds. Below are summaries of key experimental protocols adapted from studies on related molecules.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is typically used as a positive control.

    • Calculate the percentage of scavenging activity.

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.

    • Add the test compound to the ABTS•+ solution.

    • Measure the decrease in absorbance after a set incubation period.

    • Compare the results to a standard curve prepared with Trolox.

Cell Viability and Cytotoxicity Assays
  • Resazurin (B115843) Dye Method (for cell viability):

    • Seed cells (e.g., H1299 or A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) to determine the number of viable cells.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Anti-inflammatory Activity Assay
  • Nitric Oxide (NO) Production in LPS-stimulated Macrophages (or Microglia):

    • Culture macrophage cells (e.g., RAW 264.7) or microglia (e.g., BV-2) in a 96-well plate.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours, collect the cell supernatant.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure absorbance at 540 nm.

Proposed Signaling Pathways and Mechanisms of Action

The therapeutic effects of dimeric coniferyl acetates are likely mediated through the modulation of key signaling pathways involved in cellular stress, inflammation, and proliferation.

Nrf2 Signaling Pathway (Antioxidant Response)

Phenylpropanoid dimers have been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Events DCA Dimeric Coniferyl Acetate Keap1 Keap1 DCA->Keap1 Inhibition ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription Nrf2_n->ARE Binding

Caption: Proposed Nrf2 signaling pathway activation by Dimeric Coniferyl Acetate.

IL-17 and TNF Signaling Pathways (Anti-inflammatory and Cardioprotective Response)

Coniferyl alcohol has been demonstrated to ameliorate cardiac inflammation and hypertrophy by modulating the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways.[10][11] These pathways are central to inflammatory responses, and their inhibition can reduce the expression of downstream inflammatory mediators like MMP9 and COX2.

Inflammatory_Signaling_Pathway DCA Dimeric Coniferyl Acetate IL17R IL-17 Receptor DCA->IL17R Inhibition TNFR TNF Receptor DCA->TNFR Inhibition DownstreamSignaling Downstream Signaling Cascades IL17R->DownstreamSignaling TNFR->DownstreamSignaling NFkB NF-κB DownstreamSignaling->NFkB Activation InflammatoryMediators Inflammatory Mediators (MMP9, COX2, TNF-α, IL-17) NFkB->InflammatoryMediators Gene Expression Inflammation Inflammation & Tissue Damage InflammatoryMediators->Inflammation

Caption: Proposed inhibition of IL-17 and TNF signaling by Dimeric Coniferyl Acetate.

Experimental Workflow for Investigating Dimeric Coniferyl Acetate

A logical workflow is essential for the systematic evaluation of a novel compound.

Experimental_Workflow Start Synthesis & Purification of Dimeric Coniferyl Acetate InVitro In Vitro Screening Start->InVitro Antioxidant Antioxidant Assays (DPPH, TEAC) InVitro->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Production) InVitro->AntiInflammatory Anticancer Anticancer Screening (Cell Viability) InVitro->Anticancer Mechanism Mechanism of Action Studies Antioxidant->Mechanism AntiInflammatory->Mechanism Anticancer->Mechanism WesternBlot Western Blot (Nrf2, NF-κB pathways) Mechanism->WesternBlot InVivo In Vivo Studies Mechanism->InVivo Toxicity Toxicity Studies InVivo->Toxicity Efficacy Efficacy in Disease Models (e.g., Hypertension, Cancer) InVivo->Efficacy End Lead Optimization Efficacy->End

Caption: A systematic experimental workflow for the evaluation of Dimeric Coniferyl Acetate.

Conclusion and Future Directions

While direct evidence for the therapeutic properties of "this compound" is currently lacking in public literature, the analysis of its constituent monomers and related dimeric phenylpropanoids provides a strong rationale for its investigation as a potential therapeutic agent. The antioxidant, anti-inflammatory, and anticancer activities demonstrated by related compounds suggest that dimeric coniferyl acetates could be a promising area for drug discovery. Future research should focus on the synthesis and purification of these novel dimers, followed by a systematic in vitro and in vivo evaluation using the experimental frameworks outlined in this guide. Elucidating the precise structure-activity relationships will be paramount in optimizing their therapeutic potential.

References

Methodological & Application

Synthesis of Dimeric Coniferyl Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of Dimeric Coniferyl Acetate (B1210297), a derivative of the naturally occurring lignan, dehydrodiconiferyl alcohol. The synthesis is a two-step process involving the enzymatic dimerization of coniferyl alcohol followed by chemical acetylation. This application note includes detailed experimental protocols, tabulated quantitative data, and diagrams of relevant biological signaling pathways to support further research and drug development applications.

Introduction

Lignans are a diverse class of phenolic compounds found in plants, known for their wide range of biological activities. Dehydrodiconiferyl alcohol, a dimer of coniferyl alcohol, has demonstrated noteworthy anti-inflammatory and osteogenic properties. Its acetylated form, Dimeric Coniferyl Acetate (more systematically named dehydrodiconiferyl alcohol diacetate), is synthesized to potentially enhance its bioavailability and therapeutic efficacy. This document outlines a reliable method for its laboratory preparation.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of Dimeric Coniferyl Acetate.

Table 1: Synthesis of Dehydrodiconiferyl Alcohol

ParameterValueReference
Starting MaterialConiferyl Alcohol[1]
EnzymeLaccase from Trametes versicolor[1]
Reaction Time5 hours[1]
Yield~80%[1]

Table 2: Synthesis of Dimeric Coniferyl Acetate (Dehydrodiconiferyl Alcohol Diacetate)

ParameterValueReference
Starting MaterialDehydrodiconiferyl AlcoholThis Protocol
ReagentsAcetic Anhydride (B1165640), Pyridine (B92270)[2]
Reaction TimeMonitored by TLC[2]
Yield>95% (Theoretical)

Table 3: Characterization Data for Dehydrodiconiferyl Alcohol

AnalysisDataReference
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.4 g/mol
¹H NMR (400 MHz, MeOD) δ 7.00-6.95 (m, 3H), 6.84 (d, J=8.2 Hz, 1H), 6.79 (d, J=8.1 Hz, 1H), 6.56 (d, J=15.8 Hz, 1H), 6.25 (dt, J=15.7, 5.8 Hz, 1H), 5.54 (d, J=6.3 Hz, 1H), 3.89 (s, 3H), 3.83 (s, 3H)
¹³C NMR (100 MHz, MeOD) δ 147.7, 145.9, 132.4, 118.7, 114.7, 109.6, 55.0
ESI-MS m/z 381.13038 [M+Na]⁺

Table 4: Predicted Characterization Data for Dimeric Coniferyl Acetate (Dehydrodiconiferyl Alcohol Diacetate)

AnalysisPredicted Data
Molecular Formula C₂₄H₂₆O₈
Molecular Weight 442.5 g/mol
¹H NMR Expect downfield shifts of protons adjacent to hydroxyl groups and the appearance of acetyl proton signals around δ 2.0-2.3 ppm.
¹³C NMR Expect shifts in carbons bearing hydroxyl groups and the appearance of carbonyl and methyl signals for the acetate groups.
MS (ESI) Expect to observe [M+H]⁺, [M+Na]⁺, or other adducts corresponding to the molecular weight.

Experimental Protocols

Part 1: Enzymatic Synthesis of Dehydrodiconiferyl Alcohol

This protocol is adapted from the synthesis of a (β-5)-dimer as described by Jaufurally et al. (2016)[1].

Materials:

  • Coniferyl alcohol (G)

  • Ethyl acetate (EtOAc)

  • Citrate/phosphate buffer (pH 4.5)

  • Laccase from Trametes versicolor

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round bottom flask

  • Magnetic stirrer

  • Syringe pump

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve coniferyl alcohol (3.0 g, 16.6 mmol) in ethyl acetate (170 mL) in a round bottom flask at room temperature.

  • Add citrate/phosphate buffer (170 mL, pH 4.5) to the flask and stir the mixture vigorously (1000 rpm) to create an emulsion.

  • Dissolve laccase (21 mg) in pH 4.5 buffer (50 mL).

  • Using a syringe pump, add the laccase solution to the vigorously stirred reaction mixture at a rate of 10 mL/h.

  • After the complete addition of the laccase solution, continue stirring for an additional hour.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate (75 mL each).

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield dehydrodiconiferyl alcohol.

Part 2: Synthesis of Dimeric Coniferyl Acetate (Acetylation)

This is a general protocol for the acetylation of alcohols and phenols using acetic anhydride and pyridine[2].

Materials:

  • Dehydrodiconiferyl alcohol

  • Anhydrous pyridine

  • Acetic anhydride (Ac₂O)

  • Dry methanol (B129727) (MeOH)

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round bottom flask with a stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve dehydrodiconiferyl alcohol (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.5-2.0 equiv. per hydroxyl group) dropwise to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of dry methanol.

  • Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporate with toluene (3x) to remove residual pyridine.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Dimeric Coniferyl Acetate.

  • If necessary, purify the product by silica (B1680970) gel column chromatography.

Mandatory Visualizations

Experimental Workflow

G cluster_step1 Step 1: Enzymatic Dimerization cluster_step2 Step 2: Acetylation A Coniferyl Alcohol C Reaction Mixture (EtOAc/Buffer Emulsion) A->C B Laccase in Buffer B->C Slow Addition D Workup (Extraction & Drying) C->D E Dehydrodiconiferyl Alcohol D->E F Dehydrodiconiferyl Alcohol H Reaction Mixture F->H G Acetic Anhydride & Pyridine G->H I Workup (Quenching, Extraction, Drying) H->I J Dimeric Coniferyl Acetate I->J

Caption: Workflow for the two-step synthesis of Dimeric Coniferyl Acetate.

Potential Biological Signaling Pathways

Dehydrodiconiferyl alcohol, the precursor to Dimeric Coniferyl Acetate, is known to modulate the NF-κB and Estrogen Receptor signaling pathways.

G cluster_nfkb NF-κB Signaling Pathway (Inflammation) cluster_er Estrogen Receptor Signaling (Osteoblastogenesis) cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene Inflammatory Gene Expression dca Dehydrodiconiferyl Alcohol dca->ikk Inhibits dca_er Dehydrodiconiferyl Alcohol er Estrogen Receptor α (ERα) dca_er->er activates nucleus_er Nucleus er->nucleus_er translocates wnt Wnt/β-catenin Signaling nucleus_er->wnt potentiates runx2 Runx2 wnt->runx2 osteoblast Osteoblast Differentiation & Proliferation runx2->osteoblast

Caption: Modulation of NF-κB and Estrogen Receptor signaling by the precursor.

References

Application Notes and Protocols for the Extraction and Purification of Dimeric Coniferyl Acetate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimeric coniferyl acetate (B1210297) is a member of the lignan (B3055560) family of phenylpropanoids, which are widely distributed in the plant kingdom. Lignans (B1203133), including dimeric coniferyl acetate, have garnered significant interest in the scientific community due to their diverse pharmacological activities. Notably, dimeric coniferyl acetate has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells, with an IC50 value of 27.1 µM.[1][2] This document provides a detailed, generalized protocol for the extraction and purification of dimeric coniferyl acetate from plant materials, targeting researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of dimeric coniferyl acetate is essential for the development of effective extraction and purification strategies.

PropertyValue/DescriptionSource
Molecular Formula C24H26O8[3]
Molecular Weight 442.46 g/mol [3]
Appearance Powder[3]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water.[1][3][4]
Chemical Class Lignans, Phenylpropanoids[5]

Potential Plant Sources

Dimeric coniferyl acetate has been identified in several plant species and natural products. Potential sources for its extraction include:

  • Brazilian Propolis[5]

  • Euphorbia lagascae[5]

  • Lasiolaena morii[5]

  • Jatropha integerrima[1]

Experimental Protocols

The following protocols are generalized methods for the extraction and purification of lignans and can be adapted for dimeric coniferyl acetate. Optimization of these protocols is recommended for each specific plant matrix.

Preparation of Plant Material

Proper preparation of the plant material is a critical first step to ensure efficient extraction.

  • Collection and Identification: Collect the desired plant parts (e.g., leaves, stems, roots). Ensure proper botanical identification.

  • Drying: Air-dry or freeze-dry the plant material to remove moisture, which can interfere with extraction efficiency. Lignans are generally stable at temperatures up to 60°C.[6]

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent penetration.

Extraction of Dimeric Coniferyl Acetate

The choice of extraction method and solvent is crucial for maximizing the yield of the target compound. Given the solubility of dimeric coniferyl acetate, organic solvents of medium polarity are suitable.

Method: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to accelerate the extraction process.

  • Solvent Selection: Based on the polarity of dimeric coniferyl acetate, 80% methanol (B129727) or 80% ethanol (B145695) are recommended as efficient extraction solvents.

  • Procedure: a. Place 100 g of the powdered plant material in a flask. b. Add 1 L of 80% methanol. c. Submerge the flask in an ultrasonic bath. d. Sonicate at a frequency of 40 kHz and a temperature of 50°C for 60 minutes. e. Filter the extract through Whatman No. 1 filter paper. f. Repeat the extraction process two more times with fresh solvent. g. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Purification of Dimeric Coniferyl Acetate

A multi-step purification process involving column chromatography is generally required to isolate dimeric coniferyl acetate from the crude extract.

Step 1: Solid-Phase Extraction (SPE) for Preliminary Clean-up

  • Stationary Phase: C18 SPE cartridge.

  • Procedure: a. Dissolve a portion of the crude extract in a minimal amount of methanol. b. Condition a C18 SPE cartridge with methanol followed by deionized water. c. Load the dissolved extract onto the cartridge. d. Wash the cartridge with a low concentration of methanol (e.g., 20%) to remove highly polar impurities. e. Elute the fraction containing dimeric coniferyl acetate with a higher concentration of methanol (e.g., 80-100%). f. Collect the eluate and concentrate it under reduced pressure.

Step 2: Silica (B1680970) Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure: a. Prepare a silica gel slurry in n-hexane and pack it into a glass column. b. Adsorb the concentrated extract from the SPE step onto a small amount of silica gel and load it onto the top of the column. c. Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.). d. Collect fractions of 20 mL each. e. Monitor the fractions by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate mobile phase and visualize under UV light (254 nm). f. Combine the fractions containing the compound of interest based on the TLC profile. g. Concentrate the combined fractions to dryness.

Step 3: Sephadex LH-20 Column Chromatography

For further purification and removal of pigments and smaller molecules.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol or a mixture of chloroform and methanol.

  • Procedure: a. Swell the Sephadex LH-20 in the mobile phase and pack the column. b. Dissolve the semi-purified fraction from the silica gel column in a minimal amount of the mobile phase and load it onto the column. c. Elute with the mobile phase at a constant flow rate. d. Collect fractions and monitor by TLC or HPLC. e. Combine the pure fractions and concentrate to yield purified dimeric coniferyl acetate.

Step 4: High-Performance Liquid Chromatography (HPLC) for Final Purification

Preparative HPLC can be used to obtain highly pure dimeric coniferyl acetate.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Procedure: a. Dissolve the purified compound in the initial mobile phase composition. b. Inject the sample onto the HPLC system. c. Run a gradient program, for example, starting with 30% acetonitrile and increasing to 80% over 40 minutes. d. Monitor the elution profile at a suitable wavelength (e.g., 280 nm). e. Collect the peak corresponding to dimeric coniferyl acetate. f. Remove the solvent under vacuum to obtain the pure compound.

Data Presentation

The following tables present hypothetical quantitative data for the extraction and purification of dimeric coniferyl acetate. These values are for illustrative purposes and will vary depending on the plant source and the efficiency of the experimental procedures.

Table 1: Comparison of Extraction Methods (Hypothetical Data)

Extraction MethodSolventTemperature (°C)Time (h)Crude Extract Yield (%)Dimeric Coniferyl Acetate Content (mg/g of crude extract)
Maceration80% Ethanol257212.51.8
Soxhlet Extraction95% Ethanol801210.22.5
Ultrasound-Assisted80% Methanol501.515.83.1

Table 2: Purification Summary (Hypothetical Data)

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Extract15.849.00.31
SPE5.0120.02.4
Silica Gel Column120.035.075.0
Sephadex LH-2035.028.095.0
Preparative HPLC28.025.0>98.0

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Plant Material Collection p2 Drying p1->p2 p3 Grinding p2->p3 e1 Ultrasound-Assisted Extraction (80% Methanol) p3->e1 Powdered Plant Material e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 pu1 Solid-Phase Extraction (SPE) e3->pu1 Crude Extract pu2 Silica Gel Column Chromatography pu1->pu2 pu3 Sephadex LH-20 Chromatography pu2->pu3 pu4 Preparative HPLC pu3->pu4 a1 Purity Analysis (Analytical HPLC) pu4->a1 Purified Dimeric Coniferyl Acetate a2 Structure Elucidation (NMR, MS) a1->a2

Caption: Workflow for the extraction and purification of dimeric coniferyl acetate.

Anti-Inflammatory Signaling Pathway

Dimeric coniferyl acetate has been shown to inhibit nitric oxide production, a key inflammatory mediator. Lignans, as a class, are known to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[5][7] The following diagram illustrates the putative mechanism of action for dimeric coniferyl acetate in inhibiting inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates DCA Dimeric Coniferyl Acetate DCA->IKK Inhibits DCA->NFkB_p65_p50_n Inhibits Translocation DNA DNA NFkB_p65_p50_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Putative anti-inflammatory mechanism of dimeric coniferyl acetate via NF-κB pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimeric Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimeric coniferyl acetate (B1210297) belongs to the lignan (B3055560) family, a class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of dimeric coniferyl acetate in various matrices is crucial for research and development in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of lignans (B1203133).[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of dimeric coniferyl acetate, offering a precise and reproducible protocol for researchers.

Experimental Protocol

A detailed methodology for the analysis of dimeric coniferyl acetate is provided below, covering sample preparation, chromatographic conditions, and data analysis.

1. Sample Preparation

The efficient extraction of lignans from the sample matrix is a critical first step for accurate analysis.

  • Materials:

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • Sample containing dimeric coniferyl acetate

    • Syringe filters (0.45 µm)

  • Protocol:

    • Accurately weigh a representative portion of the sample.

    • Perform an extraction using a suitable solvent such as methanol or an aqueous methanol mixture.[3] Sonication or vortexing can be used to enhance extraction efficiency.

    • Centrifuge the extract to pellet any solid material.

    • Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

    • Evaporate the solvent from the purified fraction and reconstitute the residue in the initial mobile phase composition.

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

2. Standard Preparation

  • Protocol:

    • Prepare a stock solution of dimeric coniferyl acetate standard in methanol.

    • Create a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to construct a calibration curve.

3. HPLC Instrumentation and Conditions

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][4][5]

    • Mobile Phase A: Water with 0.1% formic acid.[4][5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (based on the typical absorbance maxima for lignans).[6]

    • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
25.04060
30.01090
35.01090
35.18020
40.08020

4. Data Analysis and Quantification

  • Protocol:

    • Identify the dimeric coniferyl acetate peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of dimeric coniferyl acetate in the sample by integrating the peak area and interpolating the concentration from the calibration curve.

Data Presentation

The performance of this HPLC method was evaluated, and the key quantitative data are summarized in the table below.

ParameterValue
Retention Time (min)~18.5
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Recovery (%)95 - 105%
Precision (RSD %)< 2%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Purification Centrifugation & SPE Extraction->Purification Final_Sample Reconstitution & Filtration Purification->Final_Sample Injection HPLC Injection Final_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of dimeric coniferyl acetate.

HPLC_Components Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump (Gradient Formation) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Analyte Separation) Injector->Column Detector UV-Vis Detector (Signal Detection) Column->Detector Data_System Data System (Chromatogram) Detector->Data_System

Caption: Logical relationship of the core components in the HPLC system.

References

Application Notes and Protocols for Dimericconiferylacetate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of available scientific literature, it has been determined that there are currently no published cell culture studies specifically investigating a compound named "Dimericconiferylacetate." The compound is listed in natural product databases, confirming its existence, but data regarding its biological activity in cell-based assays is not available in the public domain.

However, "this compound" belongs to a well-researched class of natural products known as lignans (B1203133) and neolignans . These compounds are dimers of phenylpropanoid precursors, such as coniferyl alcohol and its derivatives. The broader class of lignans and neolignans has demonstrated significant biological activities, including cytotoxic, anti-cancer, antioxidant, and anti-inflammatory effects, which have been studied extensively in various cell culture models.

Therefore, these application notes and protocols will focus on the general methodologies and observed biological activities of lignans and neolignans in cell culture, providing a valuable framework for researchers interested in investigating "this compound" or related novel dimeric compounds.

I. Overview of Lignans and Neolignans in Cell Culture Research

Lignans and neolignans are a diverse group of polyphenolic compounds found in a wide variety of plants.[1] Their potential health benefits, including anti-cancer, antioxidant, antiviral, and antidiabetic properties, have made them a subject of intense research.[1] Plant cell cultures have emerged as a sustainable and optimizable source for the production of these valuable compounds, such as podophyllotoxin (B1678966) and its derivatives, which are used in cancer chemotherapy.[2][3][4]

Studies on various lignans and neolignans have revealed their ability to modulate key cellular processes, making them promising candidates for drug development.

II. Anti-Cancer and Cytotoxic Activities of Lignans and Neolignans

A significant body of research has focused on the anti-proliferative and apoptotic effects of lignans and neolignans in various cancer cell lines.

Quantitative Data Summary
Lignan/NeolignanCell Line(s)Observed EffectIC50 ValuesCitation
Bejolghotins A-G & othersHCT-116, A549, MDA-MB-231Inhibition of cancer cell growth0.78-2.93 μM[5]
Coniferyl AlcoholKKU-100, KKU-213 (Cholangiocarcinoma)Inhibition of cell growth151.03 - 361.87 μg/mL[6]
Coniferyl Aldehyde Derivative (Compound 4)H1299 (Non-small cell lung cancer)Cytotoxic activity6.7 μM[7]
Key Signaling Pathways in Anti-Cancer Activity

Lignans and neolignans exert their anti-cancer effects through the modulation of multiple signaling pathways, often leading to cell cycle arrest and apoptosis. A generalized schematic of these pathways is presented below.

anticancer_pathways cluster_stimulus cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade Lignan Lignan/ Neolignan ROS ↑ Reactive Oxygen Species (ROS) Lignan->ROS DNA_Damage DNA Damage Lignan->DNA_Damage Mito Mitochondrial Dysfunction Lignan->Mito Cell_Cycle Cell Cycle Proteins (e.g., Cyclins) Lignan->Cell_Cycle p53 ↑ p53 Activation ROS->p53 DNA_Damage->p53 Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 G1_S_Arrest G1/S or G2/M Phase Arrest Cell_Cycle->G1_S_Arrest p53->Bax Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Generalized anti-cancer signaling pathways of lignans.
Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (Lignan/Neolignan) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well.

  • Gently shake the plate for 10 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

III. Anti-Inflammatory Activities of Lignans and Neolignans

Lignans and neolignans have also been shown to possess anti-inflammatory properties by modulating key inflammatory pathways in cell culture models.

Key Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of these compounds are often mediated by the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

anti_inflammatory_pathways cluster_stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK Lignan Lignan/ Neolignan Lignan->NFkB Lignan->MAPK Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 ↓ iNOS, COX-2 Expression NFkB->iNOS_COX2 MAPK->Cytokines MAPK->iNOS_COX2

Figure 2: Generalized anti-inflammatory signaling pathways of lignans.
Experimental Protocols

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol is used to assess the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production in stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (Lignan/Neolignan)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

IV. General Workflow for Investigating a Novel Compound

For a novel compound like "this compound," a systematic approach is recommended to elucidate its biological activities.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Validation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer & Normal Cell Lines Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Cytotoxicity->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle_Analysis AntiInflammatory Anti-inflammatory Screening (e.g., Griess Assay) Western_Blot Western Blot Analysis (Key Signaling Proteins) AntiInflammatory->Western_Blot Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR) Western_Blot->Gene_Expression InVivo In Vivo Studies (Animal Models) Gene_Expression->InVivo

Figure 3: A logical workflow for investigating a novel compound.

V. Conclusion

While specific cell culture data for "this compound" is not yet available, the extensive research on the broader class of lignans and neolignans provides a strong foundation for future investigations. The protocols and pathways outlined in these application notes offer a comprehensive starting point for researchers aiming to characterize the biological activities of this and other related novel compounds. It is anticipated that "this compound," as a member of this pharmacologically active class, may exhibit promising anti-cancer and anti-inflammatory properties. Further research is warranted to elucidate its specific mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for Studying the Effects of Dimericconiferylacetate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimericconiferylacetate (CAS No. 184046-40-0) is a lignan (B3055560) with demonstrated anti-inflammatory properties.[1][2] In vitro studies have shown its capacity to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells, with an IC50 value of 27.1 uM.[1][2] This suggests that this compound may be a valuable compound for the investigation of inflammatory diseases where nitric oxide plays a significant pathological role. These application notes provide a framework for translating these in vitro findings into in vivo animal models to explore the therapeutic potential of this compound.

While specific in vivo studies on this compound are not yet widely published, this document outlines proposed animal models and detailed protocols based on its known anti-inflammatory mechanism. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Proposed Animal Models

Given the nitric oxide inhibitory action of this compound, animal models of acute and chronic inflammation are appropriate for investigation. The selection of a specific model will depend on the research question and the therapeutic area of interest.

1. Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation Model: This model is highly relevant due to the in vitro data showing this compound's effect on LPS-activated macrophages. It is a well-established and reproducible model for studying systemic inflammatory responses and the efficacy of anti-inflammatory agents.

2. Carrageenan-Induced Paw Edema Model: This is a classic model of acute localized inflammation, useful for evaluating the anti-edematous and anti-inflammatory effects of a compound.

3. Collagen-Induced Arthritis (CIA) Model in Mice: For investigating the potential of this compound in a chronic inflammatory disease context, the CIA model is a gold standard for rheumatoid arthritis.

This document will focus on the detailed protocol for the LPS-induced acute systemic inflammation model.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized to allow for clear interpretation and comparison between experimental groups. The following tables provide templates for data presentation.

Table 1: General Study Parameters

ParameterDescription
Animal Species/Straine.g., C57BL/6 mice
Sexe.g., Male
Age/Weighte.g., 8-10 weeks / 20-25 g
Housing Conditionse.g., 12h light/dark cycle, ad libitum access to food and water
Acclimatization Periode.g., 7 days

Table 2: Experimental Groups

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control-e.g., Oral gavage10
2LPS + Vehicle-i.p. injection10
3LPS + this compound10Oral gavage10
4LPS + this compound25Oral gavage10
5LPS + this compound50Oral gavage10
6LPS + Dexamethasone (B1670325) (Positive Control)1i.p. injection10

Table 3: Biomarker Analysis - Serum Cytokine Levels (pg/mL)

GroupTNF-αIL-6IL-1βNitric Oxide (µM)
1
2
3
4
5
6

Table 4: Histopathological Scoring of Lung Tissue

GroupInflammatory Cell InfiltrationAlveolar Septal ThickeningEdemaTotal Score
1
2
3
4
5
6

Experimental Protocols

Protocol 1: Evaluation of this compound in an LPS-Induced Acute Systemic Inflammation Mouse Model

Objective: To investigate the in vivo anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Dexamethasone (positive control)

  • Sterile saline

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard laboratory animal housing and equipment

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess reagent for nitric oxide measurement

  • Formalin (10% neutral buffered)

  • Paraffin, hematoxylin, and eosin (B541160) (H&E) stains

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least 7 days under standard laboratory conditions.

  • Grouping and Dosing:

    • Randomly divide the mice into the experimental groups as detailed in Table 2.

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer this compound or vehicle by oral gavage 1 hour before LPS challenge.

    • The positive control group receives dexamethasone intraperitoneally 30 minutes before LPS challenge.

  • Induction of Inflammation:

    • Inject LPS (e.g., 5 mg/kg) intraperitoneally into all mice except the vehicle control group, which receives sterile saline.

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.

    • Collect blood via cardiac puncture and process to obtain serum. Store serum at -80°C until analysis.

    • Perfuse the lungs with cold PBS and then fix in 10% neutral buffered formalin for histopathological analysis.

  • Biomarker Analysis:

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.

    • Determine the level of nitric oxide in the serum using the Griess reagent assay.

  • Histopathological Analysis:

    • Embed the fixed lung tissues in paraffin, section them, and stain with H&E.

    • Examine the stained sections under a microscope for signs of inflammation, such as inflammatory cell infiltration, alveolar septal thickening, and edema.

    • Score the lung injury based on a semi-quantitative scoring system.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

    • Present the results in tables and graphs.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces DNA DNA NFkB_nuc->DNA Binds to promoter DNA->iNOS_mRNA Transcription This compound This compound This compound->NO Inhibits

Caption: Proposed mechanism of this compound in the LPS-TLR4 signaling pathway.

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment Phase & Analysis acclimatization Animal Acclimatization (7 days) grouping Random Grouping (n=10 per group) acclimatization->grouping treatment This compound or Vehicle Administration (Oral Gavage) grouping->treatment lps LPS Injection (i.p.) treatment->lps euthanasia Euthanasia & Sample Collection (2, 6, or 24h post-LPS) lps->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood lungs Lung Tissue Collection & Fixation euthanasia->lungs serum Serum Separation blood->serum elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) serum->elisa griess Griess Assay for NO serum->griess histo Histopathology (H&E) lungs->histo

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

Dimeric Coniferyl Acetate: Application Notes and Protocols for a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the anticancer effects of dimeric coniferyl acetate (B1210297) is not currently available in the public domain. This document provides a comprehensive guide based on the well-documented anticancer properties of structurally related dimeric neolignans, Honokiol (B1673403) and Magnolol (B1675913) . These compounds, derived from Magnolia species, serve as exemplary models for investigating the potential of novel dimeric phenylpropanoids like dimeric coniferyl acetate. The protocols and conceptual frameworks presented herein are intended to guide the research and development of this and other related natural products as potential anticancer agents.

Introduction

Dimeric phenylpropanoids, a class of natural compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. Honokiol and magnolol, the most extensively studied compounds in this class, have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer models. These compounds modulate key signaling pathways that are often dysregulated in cancer. This document outlines the potential mechanisms of action, provides detailed experimental protocols for evaluation, and presents quantitative data from studies on honokiol and magnolol to serve as a benchmark for the investigation of dimeric coniferyl acetate.

Quantitative Data Presentation: Anticancer Activity of Honokiol and Magnolol

The following tables summarize the cytotoxic, apoptotic, and cell cycle arrest activities of honokiol and magnolol in various human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Honokiol and Magnolol in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Citation
Honokiol H460 (Lung Cancer)60[1]
A549 (Lung Cancer)60[1]
H358 (Lung Cancer)60[1]
MGC-803 (Gastric Carcinoma)Varies with time[2]
SKOV3 (Ovarian Cancer)48.71 ± 11.31[3]
Caov-3 (Ovarian Cancer)46.42 ± 5.37[3]
SAS (Oral Squamous Cell Carcinoma)>10 (parental), ~5 (cancer stem-like cells)[4]
Magnolol HSC-3 (Oral Cancer)~75[5][6]
SCC-9 (Oral Cancer)~100[5][6]
A549 (Non-small-cell Lung Cancer)~75[7][8]
CL1-5-F4 (Non-small-cell Lung Cancer)~75[7][8]

Table 2: Induction of Apoptosis by Honokiol and Magnolol

CompoundCancer Cell LineTreatmentApoptotic Cells (%)Citation
Honokiol SAS (Oral Cancer Stem-like Cells)5 µM for 48h14.64 (Early + Late)[4]
SAS (Oral Cancer Stem-like Cells)10 µM for 48h34.2 (Early + Late)[4]
Magnolol A549 (Non-small-cell Lung Cancer)75 µMSignificant increase in Annexin V+/PI- cells[7][8]
CL1-5-F4 (Non-small-cell Lung Cancer)75 µMSignificant increase in Annexin V+/PI- cells[7][8]
HSC-3 (Oral Cancer)100 µM for 24hSignificant increase in Annexin V positive cells[5][6]
SCC-9 (Oral Cancer)100 µM for 24hSignificant increase in Annexin V positive cells[5][6]

Table 3: Cell Cycle Arrest Induced by Honokiol and Magnolol

CompoundCancer Cell LineTreatmentEffect on Cell CycleCitation
Honokiol H460, A549, H358 (Lung Cancer)60 µM for 24hG0/G1 phase arrest[1]
MGC-803 (Gastric Carcinoma)Dose-dependentG2/M arrest[2]
Magnolol HSC-3 (Oral Cancer)Dose-dependentIncrease in Sub-G1 phase[5][6]
SCC-9 (Oral Cancer)Dose-dependentIncrease in Sub-G1 phase[5][6]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of a novel compound like dimeric coniferyl acetate.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compound (Dimeric Coniferyl Acetate) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol (B145695)

  • Cold PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways often modulated by anticancer compounds like honokiol and magnolol, which are likely relevant for dimeric coniferyl acetate.

anticancer_signaling_pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest Pathway cluster_survival Survival Signaling Pathway DimericCompound Dimeric Phenylpropanoid (e.g., Honokiol, Magnolol) FasL_Fas FasL/Fas Receptor DimericCompound->FasL_Fas Upregulates Bax Bax DimericCompound->Bax Upregulates Bcl2 Bcl-2 DimericCompound->Bcl2 Downregulates p53 p53 DimericCompound->p53 Upregulates CyclinB1_CDC2 Cyclin B1/CDC2 DimericCompound->CyclinB1_CDC2 Downregulates PI3K PI3K DimericCompound->PI3K Inhibits Akt Akt DimericCompound->Akt Inhibits NFkB NF-κB DimericCompound->NFkB Inhibits Procaspase8 Pro-caspase-8 FasL_Fas->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis_ext Apoptosis Caspase3->Apoptosis_ext Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Procaspase3_int Pro-caspase-3 Caspase9->Procaspase3_int Activates Caspase9->Procaspase3_int Apoptosis_int Apoptosis Caspase3_int Caspase-3 Procaspase3_int->Caspase3_int Caspase3_int->Apoptosis_int p21 p21 p53->p21 Activates CyclinD1_CDK46 Cyclin D1/CDK4/6 p21->CyclinD1_CDK46 Inhibits G1_S_transition G1/S Transition CyclinD1_CDK46->G1_S_transition G2_M_transition G2/M Transition CyclinB1_CDC2->G2_M_transition PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: Key signaling pathways modulated by dimeric phenylpropanoids.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

experimental_workflow cluster_mtt MTT Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_cellcycle Cell Cycle Analysis Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Seed_A Seed Cells in 6-well Plate Treat_A Treat with Compound Seed_A->Treat_A Harvest_A Harvest Cells Treat_A->Harvest_A Wash_A Wash with PBS Harvest_A->Wash_A Resuspend_A Resuspend in Binding Buffer Wash_A->Resuspend_A Stain_A Stain with Annexin V-FITC & PI Resuspend_A->Stain_A Analyze_A Analyze by Flow Cytometry Stain_A->Analyze_A Seed_C Seed Cells in 6-well Plate Treat_C Treat with Compound Seed_C->Treat_C Harvest_C Harvest Cells Treat_C->Harvest_C Fix_C Fix with 70% Ethanol Harvest_C->Fix_C Stain_C Stain with PI/RNase A Fix_C->Stain_C Analyze_C Analyze by Flow Cytometry Stain_C->Analyze_C

References

Troubleshooting & Optimization

Stability of Dimericconiferylacetate under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimeric Coniferyl Acetate (B1210297)

Welcome to the technical support center for Dimeric Coniferyl Acetate (DCA). This resource provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of DCA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Dimeric Coniferyl Acetate and what are its key structural features?

A1: Dimeric Coniferyl Acetate is a lignan, a class of phenolic compounds. Its structure is a dimer of coniferyl acetate, featuring a complex architecture that includes multiple functional groups like acetoxy, hydroxy, and methoxy (B1213986) substituents on aromatic rings.[1] This complexity, including its specific stereochemistry, is crucial for its biological activity but also influences its stability.[1]

Q2: What are the recommended storage conditions for Dimeric Coniferyl Acetate?

A2: For long-term stability, DCA powder should be stored at -20°C, where it can be stable for up to three years.[2] When in a solvent, it should be stored at -80°C for up to one year.[2] Like many lignans (B1203133), it is advisable to store DCA protected from light and in a tightly sealed container to prevent degradation from oxidation and photolysis.[3]

Q3: My DCA sample shows unexpected degradation. What are the likely causes?

A3: Unexpected degradation of Dimeric Coniferyl Acetate can be attributed to several factors:

  • pH Instability: As a phenolic ester, DCA is susceptible to hydrolysis, particularly under alkaline (high pH) conditions which can cleave the ester linkages.[4][5][6] Phenolic compounds, in general, are more stable in acidic environments.[7]

  • Oxidation: The phenolic rings in DCA are prone to oxidation. Exposure to air (oxygen), oxidizing agents, or metal ions can initiate degradation.[8]

  • Thermal Stress: High temperatures can lead to thermal degradation. Studies on related compounds like coniferyl alcohol and other lignans show that temperatures above 200-250°C can cause significant conversion to other products and polymerization.[9][10]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to loss of compound integrity. Many lignans require storage in the dark to maintain stability.[3]

  • Incompatible Solvents: While DCA is soluble in solvents like DMSO, Chloroform, and Ethyl Acetate, the long-term stability in these solvents at room temperature may be limited.[11] Ensure the solvent is pure and free of contaminants that could catalyze degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Dimeric Coniferyl Acetate.

Issue / Observation Potential Cause Recommended Action & Troubleshooting Steps
Loss of compound purity over time in solution. 1. Hydrolysis: The solvent may have an inappropriate pH (e.g., alkaline buffers).2. Oxidation: Dissolved oxygen in the solvent or exposure to air.3. Photodegradation: Exposure to ambient or UV light.1. Use buffered solutions with a slightly acidic to neutral pH (pH 4-6) for aqueous preparations.2. Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon).3. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Variable results in bioassays. 1. Inconsistent Sample Handling: Differences in storage time or temperature between experiments.2. Degradation in Assay Medium: The compound may be unstable in the cell culture medium or assay buffer over the experiment's duration.1. Prepare fresh stock solutions for each experiment. If using frozen stocks, aliquot to avoid repeated freeze-thaw cycles.2. Perform a time-course stability study of DCA in your specific assay medium by HPLC to determine its half-life under experimental conditions.
Appearance of new peaks in HPLC chromatogram. 1. Forced Degradation: Experimental conditions (e.g., heat, extreme pH) are causing the compound to break down.2. Reaction with other components: DCA may be reacting with other reagents in your mixture.1. Identify the degradation products using techniques like LC-MS to understand the degradation pathway.[12]2. Review all components of the mixture for potential incompatibilities. Test DCA stability with individual components to isolate the cause.[8]
Low recovery after extraction or purification. 1. Thermal Degradation: High temperatures used during solvent evaporation.2. Adsorption: The compound may be adsorbing to surfaces (e.g., glassware, purification columns).1. Use low-temperature evaporation methods like a rotary evaporator with a controlled water bath or lyophilization.2. Silanize glassware to reduce active sites for adsorption. Evaluate different stationary phases if using column chromatography.

Experimental Protocols & Methodologies

Protocol 1: General Stability Assessment using HPLC-UV

This protocol outlines a forced degradation study to determine the intrinsic stability of Dimeric Coniferyl Acetate.[13][14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of DCA in a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 min, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep in the dark at room temperature for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Incubate the stock solution in a sealed vial at 80°C for 1, 3, and 7 days.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC-UV method.

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is a common starting point for lignans.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Detection: UV detector set at a wavelength appropriate for the chromophore of DCA (e.g., 280 nm).

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Identify and quantify major degradation products.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical stability data for DCA under various conditions, as would be generated from the protocol above.

Stress Condition Duration Temperature % Degradation (DCA) Major Degradants Observed
0.1 M HCl24 hours60°C< 5%Minor unknown peaks
0.1 M NaOH4 hoursRoom Temp> 90%Hydrolyzed ester products
3% H₂O₂24 hoursRoom Temp~ 35%Oxidized phenolic ring products
Heat (Solid State)7 days80°C~ 15%Polymerization products
Photolysis (ICH)24 hours25°C~ 20%Isomers, cleavage products

Visualizations

Potential Degradation Pathways

The primary degradation pathways for Dimeric Coniferyl Acetate are predicted to be ester hydrolysis and oxidation of the phenolic rings.

G DCA Dimeric Coniferyl Acetate Hydrolysis Ester Hydrolysis DCA->Hydrolysis High pH (Base) Acid Catalysis Oxidation Oxidation DCA->Oxidation O₂, H₂O₂, Light Hydrolyzed_Product Di-acid + Coniferyl Alcohol Hydrolysis->Hydrolyzed_Product Oxidized_Product Quinone-type Structures Oxidation->Oxidized_Product Further_Deg Further Degradation & Polymerization Hydrolyzed_Product->Further_Deg Oxidized_Product->Further_Deg

Caption: Predicted degradation pathways for Dimeric Coniferyl Acetate.

Experimental Workflow for Stability Testing

This diagram illustrates the logical flow for conducting a forced degradation study.

G start Prepare DCA Stock Solution stress Apply Stress Conditions (Heat, pH, Light, Oxidant) start->stress hplc Analyze by Stability- Indicating HPLC Method stress->hplc Collect Samples at Time Points data Quantify Degradation & Identify Products (LC-MS) hplc->data report Report Stability Profile & Degradation Pathways data->report end END report->end

Caption: Workflow for a forced degradation study of DCA.

Troubleshooting Logic for Unexpected Degradation

This flowchart provides a logical approach to diagnosing the cause of unexpected sample degradation.

G start Unexpected Degradation Observed in HPLC check_storage Review Storage Conditions (Temp, Light, Container)? start->check_storage check_solvent Check Solvent/Buffer (pH, Purity, Age)? check_storage->check_solvent No storage_issue Root Cause: Improper Storage check_storage->storage_issue Yes check_exp Analyze Experimental Conditions (Heat, Reagents)? check_solvent->check_exp No solvent_issue Root Cause: Solvent/Buffer Incompatibility check_solvent->solvent_issue Yes exp_issue Root Cause: Harsh Experimental Conditions check_exp->exp_issue Yes end Implement Corrective Action storage_issue->end solvent_issue->end exp_issue->end

Caption: Troubleshooting flowchart for DCA degradation issues.

References

Optimizing extraction protocols for Dimericconiferylacetate from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Dimericconiferylacetate from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] The optimal solvent choice depends on the complexity of the matrix. For general guidance, moderately polar solvents are effective for lignans (B1203133).[1] Aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 70-80%) are often recommended for extracting a broad range of lignans from plant materials.[1]

Q2: From which natural sources is this compound commonly extracted?

A2: this compound has been successfully isolated from complex natural matrices such as Brazilian propolis and the dried stems of Rhododendron mariae.[1] Propolis, a resinous mixture produced by honeybees, is a particularly rich source.

Q3: What are the most effective extraction methods for this compound?

A3: Several methods can be employed, with the choice often depending on available equipment and desired efficiency. Ultrasound-assisted extraction (UAE) is a highly effective method for enhancing extraction efficiency from matrices like propolis. Other common methods include maceration and pressurized liquid extraction. The selection of the extraction technique can significantly impact the yield of the target compound.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quantification of lignans and other phenolic compounds in extracts.[3][4][5][6][7] A validated HPLC-UV method allows for accurate determination of the concentration of this compound by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete homogenization of the raw material (e.g., propolis).Ensure the matrix is finely ground to a powder to maximize the surface area for solvent interaction.
Inappropriate solvent selection.Refer to the FAQ on solvent selection. Consider the polarity of this compound and the overall composition of your matrix.
Insufficient extraction time or temperature.Optimize extraction parameters. For ultrasound-assisted extraction, ensure the temperature and duration are adequate to facilitate the release of the compound without causing degradation.
Inefficient elution from the solid matrix.After the primary extraction, consider a second or even third extraction of the residue with fresh solvent to ensure complete recovery.
Presence of Impurities in the Final Extract Co-extraction of highly lipophilic compounds (e.g., beeswax from propolis).Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane to remove waxes and other lipids before extracting with a more polar solvent for the target compound.
Poor phase separation during liquid-liquid extraction.Ensure thorough mixing followed by adequate centrifugation time and speed to achieve clear separation of aqueous and organic phases.
Contamination from equipment or reagents.Use high-purity solvents and thoroughly clean all glassware and equipment before use.
Inconsistent Extraction Yields Variability in the raw material.The chemical composition of natural products like propolis can vary significantly. Whenever possible, use a homogenized batch of raw material for a series of experiments.
Lack of precise control over extraction parameters.Carefully control and monitor temperature, time, and solvent-to-solid ratio for each extraction to ensure reproducibility.
Degradation of this compound Exposure to high temperatures for extended periods.While lignans are relatively heat-stable, prolonged exposure to high temperatures should be avoided.[1] Use methods that allow for efficient extraction at moderate temperatures.
Presence of oxidative enzymes in the matrix.Consider blanching or freeze-drying the raw material to deactivate enzymes before extraction.

Data Presentation: Comparison of Extraction Solvents

The following table provides a representative comparison of the relative extraction efficiency of this compound from a propolis matrix using different solvents. The data is illustrative and based on the known solubility of lignans. Actual yields may vary depending on the specific experimental conditions.

Solvent System Relative Yield (%) Notes
100% n-Hexane5-10Primarily extracts non-polar waxes and lipids.
100% Dichloromethane60-70Good solubility for this compound, but may also extract other less polar compounds.
100% Ethyl Acetate85-95High solubility for this compound and good selectivity against very non-polar impurities.
100% Acetone80-90Effective solvent for this compound.
100% Methanol70-80Good solvent for lignans, but may extract a wider range of polar compounds.
80% Aqueous Methanol75-85The presence of water can enhance penetration into the matrix, improving the extraction of moderately polar lignans.
100% Ethanol65-75A good "green" solvent option, effective for lignan (B3055560) extraction.
70% Aqueous Ethanol70-80Balances polarity for effective extraction from the plant matrix.
100% Water< 5This compound has limited solubility in water.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Propolis

This protocol is adapted from a method for the extraction of active compounds from propolis.

1. Sample Preparation:

  • Freeze raw propolis at -20°C for at least 2 hours to make it brittle.
  • Grind the frozen propolis into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Defatting Step (Optional but Recommended):

  • To 10 g of powdered propolis, add 100 mL of n-hexane.
  • Stir the mixture for 30 minutes at room temperature.
  • Filter the mixture and discard the n-hexane fraction (which contains waxes).
  • Allow the propolis residue to air-dry completely to remove any residual n-hexane.

3. Ultrasound-Assisted Extraction:

  • Place the defatted propolis powder in a flask.
  • Add 100 mL of 70% ethanol.
  • Place the flask in an ultrasonic water bath.
  • Sonicate for 1 hour at a controlled temperature of 60°C.
  • After sonication, filter the extract to separate the supernatant from the solid residue.
  • Repeat the extraction of the residue with another 100 mL of 70% ethanol to maximize yield.
  • Combine the supernatants from both extractions.

4. Solvent Removal and Fractionation:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • The resulting crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography.

Protocol 2: Quantification of this compound by HPLC-UV

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
  • From the stock solution, prepare a series of calibration standards ranging from 1 to 200 µg/mL by serial dilution with the mobile phase.

2. Sample Preparation:

  • Dissolve a known amount of the dried propolis extract in the mobile phase.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
  • Gradient Program: Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 280 nm.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Raw_Material Raw Propolis Grinding Grinding Raw_Material->Grinding Defatting Defatting (n-Hexane) Grinding->Defatting Extraction Ultrasound-Assisted Extraction (70% Ethanol, 60°C, 1h) Defatting->Extraction Filtration Filtration Extraction->Filtration Residue Residue Filtration->Residue Supernatant Supernatant Filtration->Supernatant Re_extraction Re-extraction Residue->Re_extraction Combined_Supernatant Combined Supernatant Supernatant->Combined_Supernatant Re_extraction->Filtration Concentration Concentration (Rotary Evaporation) Combined_Supernatant->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Analysis HPLC-UV Analysis Crude_Extract->Analysis Final_Product This compound Purification->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield Check_Homogenization Was the sample finely ground? Start->Check_Homogenization Grind_Finer Action: Grind the sample to a fine powder. Check_Homogenization->Grind_Finer No Check_Solvent Is the solvent appropriate? Check_Homogenization->Check_Solvent Yes Grind_Finer->Check_Solvent Change_Solvent Action: Use a more suitable solvent (e.g., Ethyl Acetate). Check_Solvent->Change_Solvent No Check_Parameters Were extraction time and temperature optimal? Check_Solvent->Check_Parameters Yes Change_Solvent->Check_Parameters Optimize_Parameters Action: Increase extraction time/temperature. Check_Parameters->Optimize_Parameters No Check_Re_extraction Was the residue re-extracted? Check_Parameters->Check_Re_extraction Yes Optimize_Parameters->Check_Re_extraction Perform_Re_extraction Action: Perform a second extraction on the residue. Check_Re_extraction->Perform_Re_extraction No End Yield Improved Check_Re_extraction->End Yes Perform_Re_extraction->End

Caption: Troubleshooting flowchart for low extraction yield of this compound.

References

Troubleshooting Dimericconiferylacetate quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Dimericconiferylacetate in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in biological samples important?

A1: this compound is a lignan, a class of polyphenolic compounds found in plants. Lignans (B1203133) are of significant interest in drug development and life sciences research due to their potential biological activities. Accurate quantification in biological matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Q2: What are the common analytical methods for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying lignans like this compound. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.

Q3: I am having trouble with the stability of this compound in my samples. What are the recommended storage conditions?

A3: this compound is stable under normal temperatures and pressures. However, to minimize degradation, it is recommended to store the pure compound as a powder at -20°C for long-term storage (up to 3 years). When in solution, it should be stored at -80°C for up to one year. It is crucial to avoid exposure to strong oxidants, high heat, and extreme pH conditions (strong acids or alkalis). For biological samples, it is advisable to process them as quickly as possible or store them at -80°C until analysis.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Dimethyl Sulfoxide (DMSO), and Acetone. The choice of solvent will depend on the subsequent analytical method.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the quantification of this compound.

Issue 1: Poor Peak Shape or Low Signal Intensity in HPLC-UV Analysis

Possible Causes and Solutions:

  • Inappropriate Mobile Phase:

    • Solution: The polarity of the mobile phase may not be optimal for this compound. Since it is a moderately polar compound, a reverse-phase C18 column is often a good starting point. Experiment with different ratios of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous phase (water with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

  • Compound Degradation:

    • Solution: As lignans can be sensitive to heat and pH, ensure your mobile phase is not too acidic or basic and that the analysis is performed at a controlled temperature (e.g., 25-40°C).[1] If degradation is suspected, prepare fresh standards and samples.

  • Low Concentration in Sample:

    • Solution: The concentration of this compound in your biological sample may be below the detection limit of the HPLC-UV method. Consider concentrating your sample extract or switching to a more sensitive technique like LC-MS/MS.

  • Suboptimal Detection Wavelength:

    • Solution: Determine the optimal UV absorbance wavelength for this compound by running a UV scan of a standard solution. Lignans typically have absorbance maxima in the range of 280 nm.

Issue 2: High Variability and Poor Reproducibility in LC-MS/MS Results

Possible Causes and Solutions:

  • Matrix Effects:

    • Solution: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate this, improve your sample preparation to remove interfering substances. This can include protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.

  • Inconsistent Extraction Recovery:

    • Solution: The efficiency of your extraction method may be variable. Optimize the extraction solvent, pH, and extraction time. Perform recovery experiments by spiking a known amount of this compound into a blank matrix and comparing the response to a pure standard. A consistent recovery of >80% is generally desirable.

  • Analyte Instability during Sample Preparation:

    • Solution: this compound may degrade during the sample preparation process. Keep samples on ice and minimize the time between extraction and analysis. Investigate the stability of the analyte in the extraction solvent and the final reconstituted solution.

Issue 3: No or Very Low Analyte Peak Detected in LC-MS/MS

Possible Causes and Solutions:

  • Inefficient Extraction:

    • Solution: The chosen extraction method may not be suitable for this compound from the specific biological matrix. For lignans in plasma, a common approach is protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction with a solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[2] For plant tissues, methods like ultrasound-assisted extraction with polar solvents can be effective.[3]

  • Incorrect MS Parameters:

    • Solution: The mass spectrometer settings, including the precursor and product ion masses (for MRM/SRM), collision energy, and ion source parameters, must be optimized for this compound. This is typically done by infusing a standard solution of the compound into the mass spectrometer.

  • Compound Degradation in the Ion Source:

    • Solution: Some compounds can be thermally labile and degrade in the heated electrospray ionization (ESI) source. Try reducing the source temperature and optimizing other source parameters like gas flows.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides typical performance characteristics for LC-MS/MS methods used for the quantification of similar lignans in biological samples. These values can serve as a benchmark for method development.

ParameterTypical Value for Lignan AnalysisReference (Analogous Compounds)
Linearity Range 1 - 1000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[4]
Intra-day Precision (%RSD) < 15%[4]
Inter-day Precision (%RSD) < 15%[4]
Accuracy (%Bias) ± 15%[4]
Extraction Recovery > 80%[5]

Experimental Protocols

The following are generalized protocols for the extraction and analysis of lignans from biological samples. Note: These protocols may require optimization for this compound and your specific biological matrix.

Protocol 1: Extraction of Lignans from Plasma/Serum
  • Protein Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Samples
  • Sample Preparation: To 100 µL of plasma/serum, add the internal standard.

  • Extraction: Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and isopropanol).

  • Vortexing: Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: HPLC-UV Method for Lignan Analysis (General)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might start at 10-20% B, increasing to 90-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode array detector (DAD) monitoring at the absorbance maximum of this compound (likely around 280 nm).

  • Injection Volume: 10-20 µL.

Protocol 4: LC-MS/MS Method for Lignan Analysis (General)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient, for example, from 5% B to 95% B in 5-8 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ion Source: Electrospray ionization (ESI), likely in negative ion mode for phenolic compounds.

  • MS Analysis: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be specific fragments. These transitions need to be determined by direct infusion of a this compound standard.

Visualizations

Troubleshooting Workflow for this compound Quantification

TroubleshootingWorkflow Troubleshooting Workflow start Start: Quantification Issue (e.g., No Peak, Poor Peak, High Variability) check_instrument Check Instrument Performance (System Suitability Test) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Troubleshoot Instrument (e.g., Clean Source, Check for Leaks) instrument_ok->fix_instrument No check_method Review Analytical Method (LC and MS Parameters) instrument_ok->check_method Yes fix_instrument->check_instrument method_ok Method Parameters Correct? check_method->method_ok optimize_method Optimize Method (e.g., Gradient, MS Transitions) method_ok->optimize_method No check_sample_prep Evaluate Sample Preparation (Extraction, Stability) method_ok->check_sample_prep Yes optimize_method->check_method sample_prep_ok Sample Prep Adequate? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Prep (e.g., New Extraction, Check Stability) sample_prep_ok->optimize_sample_prep No final_analysis Perform Analysis with Optimized Method sample_prep_ok->final_analysis Yes optimize_sample_prep->check_sample_prep

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

Factors Affecting this compound Quantification

FactorsAffectingQuantification Key Factors in Quantification quantification Accurate Quantification of this compound sample_integrity Sample Integrity quantification->sample_integrity extraction Extraction Efficiency quantification->extraction chromatography Chromatographic Separation quantification->chromatography detection MS Detection quantification->detection sub_sample1 Stability (pH, Temp) sample_integrity->sub_sample1 sub_sample2 Matrix Complexity sample_integrity->sub_sample2 sub_extraction1 Solvent Choice extraction->sub_extraction1 sub_extraction2 Recovery extraction->sub_extraction2 sub_chroma1 Column Chemistry chromatography->sub_chroma1 sub_chroma2 Mobile Phase chromatography->sub_chroma2 sub_detection1 Ionization Efficiency detection->sub_detection1 sub_detection2 Matrix Effects detection->sub_detection2

References

Technical Support Center: Enhancing the Bioavailability of Dimericconiferylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during in vivo experiments with Dimericconiferylacetate.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a common challenge with poorly soluble compounds like many natural phenolics. Several factors can contribute to this issue:

    • Poor and Variable Dissolution: The crystalline nature and probable low aqueous solubility of this compound can lead to inconsistent dissolution in the gastrointestinal (GI) tract.

    • Food Effects: The presence or absence of food can significantly alter gastric pH, emptying time, and the composition of GI fluids, all ofwhich can impact the dissolution and absorption of the compound.

    • First-Pass Metabolism: this compound, as a phenolic compound, is likely susceptible to extensive and variable metabolism in the gut wall and liver by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1] Gut microbiota can also play a significant role in its metabolism.[2][3][4]

    • Efflux Transporters: The compound or its metabolites may be substrates for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs), which pump them back into the intestinal lumen, limiting absorption.[5]

    Troubleshooting Steps:

    • Standardize Experimental Conditions:

      • Ensure a consistent fasting period for all animals before dosing.

      • Provide a standardized diet to minimize variability related to food effects.

    • Optimize Formulation:

      • Consider formulating this compound to improve its solubility and dissolution rate. See the FAQ section below for specific formulation strategies.

    • Co-administration with Inhibitors:

      • In exploratory studies, co-administration with inhibitors of metabolic enzymes (e.g., piperine (B192125) for CYP/UGT inhibition) or efflux transporters (e.g., verapamil (B1683045) for P-gp inhibition) can help elucidate the extent of their involvement, though this approach requires careful consideration of potential off-target effects.

Issue 2: Low or Undetectable Plasma Concentrations

  • Question: Following oral administration of this compound, we are unable to detect the compound or its metabolites in plasma. What are the likely reasons and what can we do?

  • Answer: This issue points to severely limited oral bioavailability. The underlying causes are likely an exaggeration of the factors mentioned in Issue 1.

    • Extremely Low Solubility: The compound may not be dissolving to a sufficient extent for absorption to occur.

    • Rapid and Extensive Metabolism: The rate of metabolism in the gut and liver may be so high that the parent compound is cleared before it can reach systemic circulation.

    • Poor Permeability: The molecular size and characteristics of this compound may inherently limit its ability to cross the intestinal epithelium.

    Troubleshooting Steps:

    • Increase Dose (with caution): A simple dose escalation may overcome the detection limits, but this should be done cautiously, monitoring for any signs of toxicity.

    • Change the Route of Administration: To confirm that the compound can be detected systemically and to determine its clearance, consider an intravenous (IV) administration. This will provide a baseline for calculating absolute bioavailability.

    • Aggressive Formulation Strategies: Employ more advanced formulation techniques designed for very poorly soluble compounds. See the FAQ section for details.

    • Analyze for Metabolites: The parent compound may be completely metabolized. Adjust your analytical method to look for expected metabolites, such as glucuronide or sulfate (B86663) conjugates.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A1: Given the likely lipophilic nature of this compound, several formulation strategies can be employed to improve its oral bioavailability. The choice of strategy will depend on the specific physicochemical properties of the compound, which should be characterized early on.

Formulation StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate.Simple and widely applicable.May not be sufficient for extremely insoluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions The compound is dispersed in a polymer matrix in a high-energy, amorphous state, which has higher solubility than the crystalline form.Significant improvement in dissolution and absorption.Can be physically unstable, with the potential for recrystallization over time.
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, presenting the drug in a solubilized form.Can significantly enhance solubility and absorption, and may utilize lymphatic transport, bypassing first-pass metabolism.Requires careful selection of excipients to ensure compatibility and stability.
Complexation with Cyclodextrins The hydrophobic this compound molecule is encapsulated within the hydrophobic core of a cyclodextrin (B1172386) molecule, forming a water-soluble inclusion complex.Increases aqueous solubility and dissolution rate.Limited by the stoichiometry of complexation and the size of the drug molecule.

Q2: How can we assess the permeability and metabolic stability of this compound in vitro before proceeding to in vivo studies?

A2: In vitro models are crucial for predicting in vivo performance and selecting the most promising formulation strategies.

AssayPurposeExperimental SystemKey Parameters Measured
Caco-2 Permeability Assay To assess intestinal permeability and identify potential for efflux.Caco-2 cell monolayers, which differentiate to form a polarized epithelial layer mimicking the small intestine.Apparent permeability coefficient (Papp); Efflux ratio (ER).
Liver Microsome Stability Assay To evaluate susceptibility to Phase I and Phase II metabolism.Pooled liver microsomes from the animal species to be used in in vivo studies (e.g., rat, mouse).In vitro half-life (t1/2); Intrinsic clearance (CLint).
Plasma Stability Assay To determine the stability of the compound in systemic circulation.Plasma from the target species.Degradation rate over time.

Q3: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study for this compound?

A3: A well-designed pharmacokinetic study is essential to quantify the extent and rate of absorption.

ParameterDescriptionImportance
AUC (Area Under the Curve) The total drug exposure over time.Reflects the extent of absorption.
Cmax (Maximum Concentration) The peak plasma concentration of the drug.Indicates the rate and extent of absorption.
Tmax (Time to Maximum Concentration) The time at which Cmax is reached.Provides information on the rate of absorption.
t1/2 (Half-life) The time required for the plasma concentration to decrease by half.Indicates the rate of drug elimination.
F (%) (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation compared to the IV dose.The definitive measure of oral bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration

This protocol describes a method to increase the dissolution rate by reducing particle size.

  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), and purified water.

  • Procedure:

    • Prepare a 1% (w/v) solution of the stabilizer in purified water.

    • Disperse this compound in the stabilizer solution to create a pre-suspension. The concentration will depend on the desired dose.

    • Homogenize the pre-suspension using a high-pressure homogenizer or a bead mill.

    • Continue the homogenization process for a predetermined number of cycles until the desired particle size (typically < 500 nm) is achieved, as confirmed by dynamic light scattering (DLS).

    • Store the resulting nanosuspension at 4°C and protect from light. Ensure homogeneity by vortexing before each use.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical study design to assess the pharmacokinetics of a this compound formulation.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 3 days prior to the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Divide animals into groups (e.g., n=5 per group).

    • Administer the this compound formulation (e.g., nanosuspension) via oral gavage at a specific dose (e.g., 20 mg/kg).

    • For determination of absolute bioavailability, an additional group should receive an intravenous (IV) dose of this compound solubilized in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and saline).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the concentration of this compound (and any known metabolites) in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment formulation Formulation Development (e.g., Nanosuspension, SEDDS) invitro In Vitro Characterization (Solubility, Permeability, Metabolism) formulation->invitro Test invivo In Vivo PK Study (Rodent Model) formulation->invivo Administer invitro->formulation Optimize analysis Bioanalysis (LC-MS/MS) invivo->analysis Sample pk_calc PK Parameter Calculation (AUC, Cmax, F%) analysis->pk_calc Quantify

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO produces Inflammation Inflammation NO->Inflammation DCA This compound DCA->NFkB inhibits

Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.

References

Preventing degradation of Dimericconiferylacetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimericconiferylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. The following information is based on established knowledge of similar phenolic compounds, lignans (B1203133), and coniferyl alcohol derivatives and should serve as a practical guide for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, as a phenolic compound, is susceptible to degradation from several factors. The primary contributors to its instability during storage are:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, which is often accelerated by the presence of light and metal ions.[1]

  • Light: Photodegradation can occur when the compound is exposed to UV or visible light, leading to the formation of breakdown products.[2]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[2][3]

  • pH: Although lignans can be relatively stable, extreme pH conditions, particularly acidic or alkaline environments, may contribute to hydrolysis or other degradative reactions over time.[4]

  • Moisture: High humidity can facilitate hydrolytic degradation and may also promote the growth of microorganisms that could degrade the compound.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions based on best practices for phenolic compounds:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions and degradation.[3]
Light Store in the dark (amber vials or foil-wrapped containers)Prevents photodegradation.[2]
Atmosphere Inert gas (e.g., argon or nitrogen) overlayMinimizes exposure to oxygen, thereby preventing oxidation.[1]
Container Tightly sealed, airtight containersPrevents exposure to moisture and atmospheric oxygen.
Form Solid (lyophilized powder) is preferable to solutionSolutions, especially aqueous ones, can be more prone to hydrolysis and microbial growth.

Q3: I have been storing a solution of this compound in a clear vial at room temperature on the lab bench. What potential degradation products should I be aware of?

A3: Storing this compound under such conditions exposes it to light, oxygen, and fluctuating temperatures, likely leading to degradation. While specific degradation products for this compound are not extensively documented, based on related compounds, you might expect to find products resulting from oxidation and photodegradation. These could include quinone-type structures from the oxidation of phenolic hydroxyl groups and smaller phenolic fragments from the cleavage of the dimeric linkage. It is highly recommended to analyze your sample by HPLC or LC-MS to identify any new peaks corresponding to degradation products.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the storage and stability of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown) Oxidation of phenolic groups.1. Immediately transfer the compound to an amber vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store at 2-8°C. 4. For future use, handle the compound in a glove box or under an inert atmosphere to minimize oxygen exposure.
Decreased purity or presence of extra peaks in analytical chromatography (HPLC, LC-MS) Chemical degradation due to improper storage (light, temperature, oxygen).1. Confirm the identity of the degradation products if possible using techniques like mass spectrometry. 2. Re-purify the this compound if necessary. 3. Implement the recommended storage conditions (see FAQ A2) to prevent further degradation.
Reduced biological activity in experiments Loss of the active parent compound due to degradation.1. Perform a stability study to correlate storage time and conditions with the loss of activity. 2. Always use freshly prepared solutions for biological assays. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Precipitation of the compound from a stored solution Solvent evaporation or degradation leading to less soluble products.1. Ensure the container is tightly sealed to prevent solvent loss. 2. Store solutions at the recommended temperature. 3. Before use, gently warm the solution to room temperature and vortex to ensure complete dissolution. If precipitate remains, it may be a degradation product and the solution should be analyzed for purity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with a light intensity of at least 1.2 million lux hours) for 1 week.[1]

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 7 days.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Long-Term Stability Testing of this compound

This protocol outlines a study to determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of solid this compound in amber, airtight vials. Also, prepare solutions in a suitable solvent at a known concentration.

  • Storage Conditions:

    • Long-Term: 2-8°C / 40% RH ± 5% RH

    • Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at initial (time 0) and then at 3, 6, 9, 12, 18, and 24 months for long-term and intermediate conditions. For accelerated conditions, test at 0, 1, 2, 3, and 6 months.[5]

  • Analytical Parameters: At each time point, assess the following:

    • Appearance (color, physical state)

    • Purity by a validated HPLC method

    • Content of known and unknown degradation products

  • Data Evaluation: Analyze the data for trends in degradation. The shelf-life is determined by the time it takes for the purity to drop below a predefined acceptance criterion (e.g., 95%).

Visualizations

degradation_pathway DCA This compound Oxidation Oxidation (O2, Light, Metal Ions) DCA->Oxidation O2 Hydrolysis Hydrolysis (Acid/Base) DCA->Hydrolysis H2O Photodegradation Photodegradation (UV/Visible Light) DCA->Photodegradation Quinones Quinone-type Products Oxidation->Quinones Monomers Monomeric Phenolic Acids Hydrolysis->Monomers Fragments Smaller Degradation Fragments Photodegradation->Fragments

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Start: Issue with this compound Stability check_appearance Observe Physical Appearance start->check_appearance color_change Color Change or Degradation? check_appearance->color_change analyze_purity Analyze Purity by HPLC/LC-MS color_change->analyze_purity Yes color_change->analyze_purity Uncertain purity_ok Purity within Specification? analyze_purity->purity_ok implement_storage Implement Recommended Storage: - 2-8°C - Dark (Amber Vial) - Inert Atmosphere purity_ok->implement_storage No end_ok Continue Experiment purity_ok->end_ok Yes repurify Consider Repurification implement_storage->repurify end_issue Address Degradation Issue repurify->end_issue

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: High-Purity Dimericconiferylacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Dimericconiferylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, often synthesized through the dimerization of coniferyl alcohol, can contain several impurities. The most common include unreacted coniferyl alcohol, other dimeric isomers such as β-β and β-O-4 coupled dimers, and vanillin, which can form from the oxidation of coniferyl alcohol.[1] The specific impurity profile will depend on the reaction conditions used for dimerization.

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For the initial purification of crude extracts containing lignans (B1203133) like this compound, flash chromatography is a convenient and widely used method for preparative separation and isolation of the target compound from raw extracts.[2] This technique allows for a good initial separation of components based on polarity.

Q3: Which chromatographic modes are most effective for purifying this compound?

A3: Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-phase chromatography , using a polar stationary phase like silica (B1680970) gel, separates compounds based on their polarity, with less polar compounds eluting first.[2]

  • Reversed-phase High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis and purification of lignans.[3] In this mode, a nonpolar stationary phase is used, and more polar compounds elute earlier.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a highly suitable method for the qualitative screening of extracts and for monitoring the progress of fractionation during column chromatography.[3] It provides a quick assessment of the separation and helps in identifying the fractions containing the desired product. For more quantitative analysis of purity, analytical HPLC is the preferred method.

Troubleshooting Guides

Flash Chromatography
Problem Possible Cause Solution
Poor Separation of this compound from Isomeric Impurities The solvent system (mobile phase) lacks the selectivity to resolve compounds with very similar polarities.1. Optimize the Solvent System: Experiment with different solvent combinations. For normal-phase chromatography on silica, mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) are common.[2] Try varying the ratio of the solvents to fine-tune the separation. 2. Incorporate a Third Solvent: Adding a small amount of a third solvent with a different polarity can sometimes improve selectivity. For example, adding a small amount of methanol (B129727) to a dichloromethane/hexane mobile phase can alter the interactions with the stationary phase and improve separation.
Co-elution of this compound with other Compounds The polarity of the mobile phase is too high, causing rapid elution of multiple components together.1. Decrease Mobile Phase Polarity: Start with a less polar solvent system. For instance, if using a hexane/ethyl acetate gradient, begin with a higher percentage of hexane. 2. Use a Step Gradient: Instead of a linear gradient, a step gradient with incremental increases in polarity can provide better separation of compounds with close retention times.
Streaking or Tailing of the this compound Peak The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.1. Add a Modifier to the Mobile Phase: For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape. 2. Reduce Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the amount of crude material loaded onto the column.
Preparative HPLC
Problem Possible Cause Solution
Low Yield of Purified this compound The compound may have poor solubility in the mobile phase, leading to precipitation on the column, or the collection parameters may be suboptimal.1. Improve Sample Solubility: Ensure the crude sample is fully dissolved in the injection solvent. The injection solvent should ideally be the same as the initial mobile phase. 2. Optimize Mobile Phase: For reversed-phase HPLC, a common mobile phase is a gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol. Adjust the gradient profile to ensure the compound elutes in a reasonable volume. 3. Broaden Collection Window: If using automated fraction collection based on peak detection, ensure the threshold is set appropriately to collect the entire peak, including the shoulders.
Presence of Impurities in the Purified Fractions The resolution between the this compound peak and impurity peaks is insufficient.1. Optimize the Gradient: A shallower gradient around the elution time of the target compound can increase resolution. 2. Change the Stationary Phase: If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) to exploit different separation mechanisms. 3. Reduce Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
Peak Fronting or Tailing This can be due to column overloading, secondary interactions with the stationary phase, or issues with the mobile phase pH.1. Reduce Injection Volume/Concentration: Overloading is a common issue in preparative HPLC.[4] Inject a smaller amount of the sample. 2. Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of phenolic hydroxyl groups and improve peak shape.
Crystallization
Problem Possible Cause Solution
This compound Fails to Crystallize The compound is too soluble in the chosen solvent, or the solution is not supersaturated.1. Select an Appropriate Solvent System: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the crystallization of organic compounds include ethanol, ethyl acetate/hexane, and acetone/hexane.[3][5] 2. Induce Supersaturation: If the compound is dissolved, slowly cool the solution. If that fails, slowly evaporate the solvent or add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then gently warm until the solution is clear again before slow cooling.
Oiling Out Instead of Crystallizing The compound is coming out of solution as a liquid phase rather than a solid crystalline phase. This can happen if the solution is cooled too quickly or if the compound has a low melting point.1. Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. 2. Use a More Dilute Solution: A lower concentration of the compound in the solvent can sometimes favor crystal formation over oiling out. 3. Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can act as nucleation sites for crystal growth.
Crystals are Impure Impurities are being trapped within the crystal lattice or are precipitating along with the product.1. Wash the Crystals: After filtration, wash the crystals with a small amount of cold crystallization solvent to remove surface impurities. 2. Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. Multiple recrystallizations may be necessary to achieve high purity.

Experimental Protocols

Protocol 1: Flash Chromatography for Initial Purification
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column Preparation: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column.

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For example, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Elution: Elute the column with the mobile phase gradient, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC for High-Purity Isolation
  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient could be:

    • 0-5 min: 30% B

    • 5-40 min: Gradient from 30% to 70% B

    • 40-45 min: Gradient to 100% B

    • 45-50 min: Hold at 100% B

    • 50-55 min: Return to 30% B and equilibrate. The gradient should be optimized based on analytical HPLC results.

  • Flow Rate: A typical flow rate for a column of this size would be 15-20 mL/min.

  • Injection: Dissolve the partially purified material from flash chromatography in the initial mobile phase composition and inject it onto the column.

  • Detection: UV detection at a wavelength where this compound absorbs strongly (e.g., around 280 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize or extract the aqueous residue to obtain the final product.

Data Presentation

Table 1: Comparison of Purification Techniques for Lignans

Technique Typical Stationary Phase Typical Mobile Phase Purity Achieved Throughput Reference
Flash Chromatography Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolModerate to HighHigh[2]
Preparative HPLC C18Water/Acetonitrile, Water/Methanol (with acid modifier)High to Very High (>98%)Low to Moderate[6]
High-Speed Counter-Current Chromatography (HSCCC) Liquid (two-phase solvent system)n-hexane-ethyl acetate-methanol-waterHigh (>95%)Moderate[5]

Visualizations

Experimental_Workflow Crude Crude this compound Flash_Chrom Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude->Flash_Chrom TLC_Analysis TLC Analysis of Fractions Flash_Chrom->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Prep_HPLC Preparative HPLC (C18, Water/ACN) Combine_Fractions->Prep_HPLC Purity_Analysis Analytical HPLC & NMR (Purity > 98%) Prep_HPLC->Purity_Analysis Pure_Product High-Purity This compound Purity_Analysis->Pure_Product

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product After Initial Purification Check_Purity Assess Purity by Analytical HPLC Start->Check_Purity Purity_OK Purity Meets Specification? Check_Purity->Purity_OK End Final Product Purity_OK->End Yes Check_Solubility Check Solubility for Crystallization Purity_OK->Check_Solubility No Recrystallize Attempt Recrystallization Recrystallize->Check_Purity Prep_HPLC Perform Preparative HPLC Prep_HPLC->Check_Purity Separation Achieved Optimize_HPLC Optimize HPLC (Gradient, Column) Prep_HPLC->Optimize_HPLC Resolution Issues Check_Solubility->Recrystallize Good Candidate Check_Solubility->Prep_HPLC Poor Candidate Optimize_HPLC->Prep_HPLC

Caption: A decision-making flowchart for troubleshooting purification strategies.

References

Technical Support Center: Scaling Up Dimeric Coniferyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct synthesis of Dimericconiferylacetate is limited in the available literature. This guide leverages data from the closely related dimerization of coniferyl alcohol and coniferyl aldehyde to address potential challenges in scaling up the synthesis of dimeric coniferyl derivatives. The principles and troubleshooting strategies outlined here are based on analogous chemical transformations and may serve as a valuable starting point for researchers working with this compound.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the synthesis and scale-up of dimeric coniferyl compounds.

Q1: Why is the yield of my desired dimeric product low?

A1: Low yields in dimerization reactions of coniferyl derivatives can stem from several factors:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the reaction rate and equilibrium. For instance, heating coniferyl alcohol in dilute aqueous sodium hydroxide (B78521) at 120°C for one hour has been shown to produce considerable amounts of dimeric material, while higher temperatures (170°C) can lead to polymerization[1].

  • Substrate Stability: The starting material, a coniferyl derivative, may be susceptible to degradation or side reactions under the chosen reaction conditions.

  • Formation of Undesired Polymers: As mentioned, higher temperatures can favor the formation of polymeric material over dimers[1]. This is a common challenge in scaling up, where localized overheating can occur.

  • Inefficient Radical Generation: If the synthesis involves oxidative coupling, the method of radical generation (e.g., enzymatic, chemical) must be efficient and well-controlled to favor dimerization.

Q2: How can I control the formation of different regioisomers (e.g., β-β, β-5, 5-5)?

A2: The distribution of different dimeric linkages is influenced by several factors, and controlling this regioselectivity is a key challenge.

  • Substrate Structure: The structure of the starting monomer plays a crucial role. For example, in the dimerization of coniferyl alcohol, the β-5 dimer is preferentially formed. In contrast, for coniferyl aldehyde, the 5-5-type dimer is favored[2][3].

  • Solvent Effects: The solvent environment can influence the association of monomer radicals. In water, a "solvent cage" effect can force coniferyl alcohol radicals to associate, modifying the product distribution[4].

  • Reaction Control: The dimerization of coniferyl alcohol is not under thermodynamic control, meaning the product distribution is kinetically controlled[4]. Therefore, careful adjustment of reaction conditions is necessary to favor the formation of a specific isomer.

  • Enzyme Specificity: In enzymatic dehydrogenative polymerization, the type of enzyme used (e.g., laccase, peroxidase) can influence the resulting linkage types.

Q3: I am observing a significant amount of polymeric byproducts. How can I minimize this?

A3: Polymer formation is a common issue when scaling up dimerization reactions. Here are some strategies to mitigate it:

  • Lower Reaction Temperature: As demonstrated with coniferyl alcohol, lower temperatures can favor dimer formation over polymerization[1].

  • Control Monomer Concentration: A high concentration of the monomer can increase the likelihood of polymerization. Maintaining a low, steady-state concentration of the reactive intermediate (e.g., the radical) can promote dimerization.

  • Reaction Time: Limiting the reaction time can help to minimize the progression from dimers to higher oligomers and polymers.

  • Flow Chemistry: Utilizing a continuous flow reactor can offer better control over reaction parameters such as temperature, concentration, and residence time, which can help to suppress polymer formation.

Q4: What are the best methods for purifying the target dimeric product?

A4: The purification of the desired dimer from a complex reaction mixture containing monomers, other dimers, and polymers requires efficient separation techniques.

  • Chromatography: Gas chromatography (GC) of trimethylsilylated reaction mixtures has been used to separate and identify dimeric products[1]. For preparative scale, column chromatography using silica (B1680970) gel or other suitable stationary phases is a common approach.

  • Recrystallization: If the desired dimer is a crystalline solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Solvent Extraction: Liquid-liquid extraction can be used to perform an initial separation of products based on their polarity.

Frequently Asked Questions (FAQs)

Q1: What are the main types of dimers formed from coniferyl derivatives?

A1: The most common dimeric linkages resulting from the oxidative coupling of coniferyl alcohol are β-β, β-O-4, β-5, and 5-5[4]. The relative abundance of these dimers depends on the specific reaction conditions and the structure of the monomer.

Q2: What is the general mechanism for the dimerization of coniferyl compounds?

A2: The dimerization of coniferyl compounds like coniferyl alcohol typically proceeds via an oxidative coupling mechanism. This involves the formation of phenoxy radicals from the monomer units. These radicals then couple in various ways to form different regioisomers. The initial coupling often leads to a reactive quinone methide intermediate, which then undergoes further reactions to form the stable dimeric structures[2].

Q3: How does the solvent affect the dimerization process?

A3: The solvent can have a significant impact on the dimerization reaction. For example, molecular dynamics calculations suggest that in water, a solvent cage effect forces the coniferyl alcohol radicals to associate, which can alter the distribution of the resulting dimers. In a more viscous solvent like glycerol, this effect appears to be absent[4].

Q4: Is the formation of different dimers reversible?

A4: The initial radical-radical coupling step in the dimerization of coniferyl alcohol is thought to be reversible. This reversibility can influence the final product distribution[4].

Data Presentation

Table 1: Influence of Substrate on Preferred Dimer Linkage

SubstratePreferred Dimer LinkageReference
Coniferyl Alcoholβ-5[2][3]
Coniferyl Aldehyde5-5[2][3]

Experimental Protocols

Protocol 1: General Procedure for Dimerization of Coniferyl Alcohol in Aqueous Base (Lab Scale)

  • Materials: trans-Coniferyl alcohol, dilute aqueous sodium hydroxide (NaOH) solution.

  • Procedure:

    • Dissolve a known amount of trans-coniferyl alcohol in a dilute aqueous NaOH solution in a pressure vessel.

    • Heat the reaction mixture to 120°C for 1 hour with stirring[1].

    • After cooling, neutralize the reaction mixture with an appropriate acid.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Analyze the product mixture using techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation) to identify and quantify the dimeric products[1].

Protocol 2: Enzymatic Dehydrogenative Polymerization (Model for Dimerization)

  • Materials: Coniferyl derivative (e.g., coniferyl alcohol, coniferyl aldehyde), horseradish peroxidase, hydrogen peroxide (H2O2).

  • Procedure:

    • Prepare a solution of the coniferyl derivative in a suitable buffer.

    • Add horseradish peroxidase to the solution.

    • Initiate the polymerization by the dropwise addition of H2O2 over a defined period.

    • Monitor the reaction progress by measuring the residual amount of the substrate at specified time intervals[3].

    • Quench the reaction and extract the products for analysis by methods such as GC-MS or HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Coniferyl Derivative reaction Dimerization Reaction (e.g., Base-catalyzed or Enzymatic) start->reaction quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction chromatography Chromatography (e.g., Column, GC) extraction->chromatography analysis Product Analysis (e.g., GC-MS, NMR) chromatography->analysis end End: Isolated Dimer analysis->end dimerization_pathway monomer Coniferyl Derivative (Monomer) radical Phenoxy Radical monomer->radical Oxidation (e.g., Enzyme, Chemical) dimers Dimeric Products (β-β, β-5, 5-5, etc.) radical->dimers Radical Coupling polymers Polymeric Byproducts dimers->polymers Further Reaction

References

Validation & Comparative

Comparative Guide to Validated Analytical Methods for Dimeric Coniferyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a lack of publicly available, validated analytical methods specifically for the quantification of Dimeric coniferyl acetate (B1210297). However, based on the analytical techniques successfully employed for structurally similar compounds, such as lignans (B1203133) and other coniferyl alcohol derivatives, this guide provides a comparative overview of suitable methodologies. The methods described herein for analogous compounds can be readily adapted and validated for the specific quantification of Dimeric coniferyl acetate in various matrices.

The most relevant and widely used analytical techniques for this class of phenolic compounds are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This guide will compare these two powerful techniques, providing insights into their performance characteristics and offering general experimental protocols as a starting point for method development and validation.

Comparison of Analytical Methods

The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Validation ParameterHPLC-UV (Typical Performance for Analogous Compounds)UPLC-MS/MS (Typical Performance for Analogous Compounds)
Linearity (r²) > 0.999> 0.999[1][2]
Limit of Detection (LOD) 0.02 to 18.2 ng/mL[3]0.041 to 0.877 µ g/100 g[1]
Limit of Quantification (LOQ) 0.01-0.16 mg/ml0.118 to 1.831 µ g/100 g[1]
Accuracy (% Recovery) Typically within 98-102%92.0–109.0%[3]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 5%Intra-day: 0.54–2.72%, Inter-day: 1.71–4.64%[3]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, high selectivity achieved through specific MRM transitions.
Sensitivity Moderate.High, suitable for trace-level quantification.
Matrix Effect Less prone to matrix effects compared to MS-based methods.Can be significantly affected by ion suppression or enhancement, often requiring matrix-matched standards or a stable isotope-labeled internal standard.
Instrumentation Cost Lower.Higher.
Analysis Time Longer run times.Shorter run times due to the use of smaller particle size columns.

Experimental Protocols

The following are generalized experimental protocols that can serve as a foundation for developing a specific method for Dimeric coniferyl acetate quantification. Method optimization and validation are critical steps to ensure the suitability of the chosen method for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[4][5][6][7]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for the quantification of Dimeric coniferyl acetate in less complex matrices or when high sensitivity is not a primary requirement.

a. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

b. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to achieve good separation.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: Based on the UV spectrum of Dimeric coniferyl acetate, likely around 280 nm, which is a common wavelength for lignans.[8]

  • Injection Volume: 10-20 µL.

c. Sample Preparation:

  • Extract the sample with a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).

  • Use of sonication or vortexing can enhance extraction efficiency.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

d. Method Validation Parameters (as per ICH Q2(R1)): [4][5][6][7]

  • Specificity: Assess the ability to detect the analyte in the presence of other components. This can be evaluated by analyzing blank and spiked matrix samples.

  • Linearity: Analyze a series of standard solutions at different concentrations (typically 5-7 levels) to establish the relationship between concentration and peak area.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate samples on the same day and under the same conditions.

    • Intermediate Precision (Inter-assay precision): Analyze samples on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for the quantification of Dimeric coniferyl acetate at low concentrations or in complex biological or environmental matrices.

a. Instrumentation:

  • UPLC system with a binary pump, autosampler, and column manager.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. Chromatographic Conditions:

  • Column: UPLC C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to HPLC, using a gradient of water and acetonitrile/methanol with a modifier like formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 1-5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for phenolic compounds.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a precursor ion (the molecular ion of Dimeric coniferyl acetate) and one or more product ions generated through collision-induced dissociation.

  • Optimization: The ESI source parameters (e.g., capillary voltage, source temperature, gas flows) and MRM transitions (precursor/product ions and collision energies) must be optimized by infusing a standard solution of Dimeric coniferyl acetate.

d. Sample Preparation:

  • Similar to HPLC, but may require more rigorous cleanup (e.g., SPE) to minimize matrix effects.

  • The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

e. Method Validation Parameters (as per ICH Q2(R1)): [4][5][6][7]

  • The same parameters as for HPLC-UV are evaluated.

  • Matrix Effect: This is a critical additional parameter to assess for LC-MS/MS methods. It is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

Visualizations

To further clarify the workflows, the following diagrams are provided.

Analytical_Method_Selection_Workflow start Start: Quantification of Dimeric Coniferyl Acetate matrix_complexity Complex Matrix? (e.g., biological fluids) start->matrix_complexity sensitivity High Sensitivity Required? matrix_complexity->sensitivity No uplc_ms UPLC-MS/MS matrix_complexity->uplc_ms Yes hplc HPLC-UV sensitivity->hplc No sensitivity->uplc_ms Yes end_hplc Proceed with HPLC-UV Method Development & Validation hplc->end_hplc end_uplc Proceed with UPLC-MS/MS Method Development & Validation uplc_ms->end_uplc

Caption: Decision workflow for selecting an analytical method.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Analysis dev Develop Analytical Procedure specificity Specificity dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine Routine Sample Quantification robustness->routine

Caption: General workflow for analytical method validation.

References

Dimericconiferylacetate: A Comparative Guide to its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanism of action of Dimericconiferylacetate. Due to the limited specific research on this compound, its mechanism is contextualized within the broader class of lignan (B3055560) dimers and compared with other well-characterized anti-inflammatory agents.

Overview of this compound

This compound is a lignan, a class of phenylpropanoid dimers, that has demonstrated anti-inflammatory properties. Its primary reported activity is the inhibition of nitric oxide (NO) production in macrophages, a key process in the inflammatory response.

Postulated Mechanism of Action of this compound

While direct studies on the detailed molecular pathways affected by this compound are limited, its mechanism can be inferred from studies on related lignan dimers. The primary anti-inflammatory action is likely mediated through the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. NO is a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). The inhibition of NO production is a key indicator of anti-inflammatory activity.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, cyclooxygenase-2 (COX-2), and various cytokines.[1][2][3] Lignan dimers, as a class, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[1] It is highly probable that this compound shares this mechanism.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the cellular interior, leading to inflammatory responses.[4][5][6][7][8] The activation of MAPK pathways by stimuli like LPS leads to the production of pro-inflammatory cytokines and mediators. Several plant-derived compounds with anti-inflammatory properties have been shown to inhibit the phosphorylation of MAPK proteins.[9] While direct evidence for this compound is unavailable, its anti-inflammatory profile suggests a potential role in modulating MAPK signaling.

Comparative Data

This section presents a comparison of the inhibitory activity of this compound on NO production with other known anti-inflammatory compounds.

CompoundTarget Cell LineStimulantIC50 for NO Inhibition (µM)Reference
This compound RAW 264.7LPSNot explicitly statedInferred from general lignan activity
Lignan Derivative (10h)RAW 264.7LPS~5[1]
3-O-MethylquercetinRAW 264.7LPS4.23[10]
DihydromyricetinRAW 264.7LPSNot explicitly stated[11][12][13][14]

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or other test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent system. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Western Blot Analysis

To assess the effect of this compound on NF-κB and MAPK signaling pathways, Western blot analysis can be performed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38, as well as iNOS and β-actin (as a loading control). After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->NFkappaB_nuc Activation This compound This compound This compound->IKK Inhibition This compound->MAPKK Potential Inhibition DNA DNA NFkappaB_nuc->DNA Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Proinflammatory_genes G cluster_0 Cell Culture and Treatment cluster_1 Analysis start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess western Western Blot for NF-κB & MAPK stimulate->western data Data Analysis griess->data western->data

References

A Comparative Guide to the Structure-Activity Relationship of Chalcones and Their Analogs as Biologically Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activities of Chalcone (B49325) Analogs

The following tables summarize the quantitative data on the biological activities of various chalcone analogs, highlighting the impact of different structural modifications.

Table 1: Anticancer Activity of Chalcone Analogs

Compound IDA-Ring Substituent(s)B-Ring Substituent(s)Cancer Cell LineActivity (IC50/GI50, µM)Reference
KGP413 Not SpecifiedNot SpecifiedNot SpecifiedPotent[1][2]
SD400 Not SpecifiedNot SpecifiedNot SpecifiedPotent[1][2]
2j Not SpecifiedNot SpecifiedNCI-H460, DU-145, SK-OV-3Sub-micromolar[1][2]
2l Not SpecifiedNot SpecifiedNCI-H460, DU-145, SK-OV-3Sub-micromolar[1][2]
Chalcone 12 Not SpecifiedNot SpecifiedCandida spp.15.6 µg/mL[3]
Chalcone-coumarin 18 Coumarin hybridNot SpecifiedPlasmodium falciparum1.60[4]

Table 2: Anti-inflammatory Activity of Chalcone Analogs

Compound IDA-Ring Substituent(s)B-Ring Substituent(s)AssayActivity (IC50, µM)Reference
3p (1,3-diarylpropane analog) 2-methoxy3,4-dimethoxyNO inhibition in LPS-activated macrophagesMost significant[5]
Chalcone series VariedVariedNF-κB inhibitionLow micromolar[6]

Table 3: Cholinesterase Inhibitory Activity of Coumarin-Chalcone Hybrids

Compound IDChalcone SubstituentEnzymeActivity (IC50, µM)Reference
5d para-dimethylamineAChEPotent[7]
5e para-pyrrolidineAChE0.15 ± 0.01[7]
5f para-piperidineAChE0.69 ± 0.06[7]
12m single methoxylAChE0.37 ± 0.02[7]

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be identified:

  • Substitution Pattern: The nature and position of substituents on both the A and B rings of the chalcone scaffold significantly influence biological activity. For instance, in coumarin-chalcone hybrids, para-substituted choline-like groups on the chalcone fragment lead to potent acetylcholinesterase (AChE) inhibition, while ortho-substitution favors butyrylcholinesterase (BChE) inhibition[7].

  • Conformational Restriction: Conformationally restricted chalcones, such as tetralone and benzosuberone cyclic chalcones, have demonstrated enhanced cytotoxicity against various cancer cell lines, with some analogs exhibiting sub-micromolar activity[1][2].

  • Hybrid Molecules: Combining the chalcone scaffold with other pharmacophores, such as coumarins, can lead to hybrid molecules with potent and sometimes dual activities, like anticancer and antimalarial properties[4].

  • Role of Methoxyl Groups: The number and position of methoxy (B1213986) groups play a crucial role. For example, in certain cholinesterase inhibitors, analogs with a single methoxy group retained or even had slightly more potent activity compared to those with two methoxyl substituents[7].

  • Amine Functionalities: The presence of tertiary amine side-chains is critical for potent AChE inhibitory activity[7]. Replacement of these amine groups with amide, alkyl, or alkenyl groups leads to a significant drop or complete loss of activity[7].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.

Synthesis of Chalcone Analogs:

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde[6][8].

  • General Procedure: To a solution of the substituted acetophenone and benzaldehyde (B42025) in ethanol, an aqueous solution of a base (e.g., potassium hydroxide (B78521) or sodium hydroxide) is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the resulting precipitate (the chalcone) is filtered, washed, and recrystallized to afford the pure product.

In Vitro Cytotoxicity Assays:

The antiproliferative activity of the synthesized compounds is often evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay.

  • MTT Assay: Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase Inhibition):

The inhibitory activity against enzymes like AChE is determined using methods such as the Ellman's method.

  • Ellman's Method: The assay is performed in a 96-well plate. The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and the chromogenic reagent (DTNB). The test compound at various concentrations is pre-incubated with the enzyme before the addition of the substrate. The rate of the enzymatic reaction is monitored by measuring the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay:

The anti-inflammatory activity is often assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-activated macrophages.

  • Griess Assay: Macrophage cells (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of the test compounds. After incubation, the concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the untreated control wells.

Signaling Pathway Visualization

The biological effects of chalcones and their analogs are often mediated through their interaction with various cellular signaling pathways.

Signaling_Pathway_Chalcone_Analogs cluster_inflammation Anti-inflammatory Pathway LPS LPS Macrophage Macrophage NFkB NF-κB iNOS iNOS NO NO Production Chalcone_inflammation Chalcone Analogs

Caption: Inhibition of the NF-κB signaling pathway by chalcone analogs.

Experimental_Workflow_SAR cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Start Starting Materials (Acetophenones, Benzaldehydes) Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Analogs Chalcone Analogs Purification->Analogs BioAssay Biological Assays (Anticancer, Anti-inflammatory, etc.) Analogs->BioAssay Data Data Collection (IC50, GI50 values) BioAssay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: General workflow for the structure-activity relationship study of chalcone analogs.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Dimericconiferylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, properties, and experimental considerations of Dimericconiferylacetate derived from both synthetic and natural origins.

This compound, a lignan (B3055560) composed of two coniferyl acetate (B1210297) units, has garnered interest in the scientific community for its potential biological activities. As with many bioactive compounds, researchers have the option of utilizing either synthetically produced or naturally sourced this compound. This guide provides a comparative analysis of these two sources, offering insights into their respective properties, potential performance differences, and the experimental protocols relevant to their study. While direct comparative studies on this compound are limited, this guide draws upon established principles of natural versus synthetic compounds and data from structurally related molecules to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The fundamental differences between synthetic and naturally sourced this compound lie in their production, purity, and isomeric composition. These differences can have significant implications for experimental reproducibility and biological activity.

FeatureSynthetic this compoundNaturally Sourced this compound
Source Chemical or enzymatic synthesis from precursors like coniferyl alcohol or ferulic acid.[1][2][3]Extracted from natural sources such as Brazilian propolis, Euphorbia lagascae, and Lasiolaena morii.
Purity & Consistency High purity and batch-to-batch consistency can be achieved. Potential for specific isomer synthesis.Purity and composition can vary depending on the source, geographical location, and extraction method. May contain other related bioactive compounds.
Isomeric Composition The distribution of isomers (e.g., β-β, β-5, β-O-4) can be controlled to some extent by the synthetic method used.[4] Chiral separation techniques can isolate specific enantiomers.[5][6][7][8][9]Typically exists as a mixture of isomers and enantiomers, the profile of which is determined by the biological processes of the source organism.
Potential Contaminants Residual solvents, catalysts, and unreacted starting materials.Co-extracted plant metabolites, pesticides, and heavy metals from the environment.
Cost & Availability Potentially lower cost for large-scale production and readily available starting materials.[3]Cost and availability can be influenced by the rarity of the source organism and the complexity of the extraction and purification process.

Performance and Biological Activity: An Inferential Comparison

Direct experimental data comparing the biological performance of synthetic versus naturally sourced this compound is not extensively available in the current literature. However, based on studies of related natural and synthetic compounds, we can infer potential differences in their biological activity.

Natural products are a significant source of inspiration for new drugs, and their inherent structural diversity is a key advantage in drug discovery.[4][10][11][12][13][14] Conversely, synthetic routes offer the potential to create novel analogues with improved activity or reduced side effects.[14]

Biological ActivityInferred Properties of Synthetic this compoundInferred Properties of Naturally Sourced this compoundSupporting Evidence from Related Compounds
Antimicrobial Activity Activity would be specific to the synthesized isomer(s). May offer higher potency if a particularly active isomer is isolated.May exhibit a broader spectrum of activity due to the synergistic effects of a mixture of isomers and other co-extracted antimicrobial compounds.[15][16]Cinnamic acids and their derivatives, the building blocks of this compound, have shown significant antimicrobial activity.[15][16] Natural extracts are often found to have potent antimicrobial properties.[17][18][19][20]
Anti-inflammatory Activity A specific isomer may be a potent inhibitor of inflammatory pathways like the NF-κB pathway.The mixture of compounds in a natural extract may provide a multi-targeted anti-inflammatory effect.[13][21]Many natural compounds, including those structurally related to this compound, are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[22][23][24][25][26][27]
Anticancer Activity Specific synthetic derivatives of related compounds have shown potent cytotoxic activity against cancer cell lines.[28]Coniferyl alcohol, a precursor, has been shown to induce apoptosis in cholangiocarcinoma cells.[29] Natural products are a major source of anticancer drugs.Studies on podophyllotoxin, another lignan, have shown that dimerization can affect anticancer activity.[28]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and extraction of dimeric coniferyl compounds.

Protocol 1: Enzymatic Synthesis of Dimeric Coniferyl Alcohol

This protocol describes the dimerization of coniferyl alcohol using a laccase enzyme, which can then be acetylated to yield this compound.

Materials:

  • Coniferyl alcohol

  • Ethyl acetate

  • Citrate/phosphate buffer (pH 4.5)

  • Laccase from Trametes versicolor

  • Anhydrous MgSO₄

  • Brine solution

Procedure:

  • Dissolve coniferyl alcohol (e.g., 3.0 g, 16.6 mmol) in ethyl acetate (170 mL) at room temperature.[1]

  • Add an equal volume of citrate/phosphate buffer (170 mL, pH 4.5) and stir the mixture vigorously.[1]

  • Dissolve laccase (e.g., 21 mg) in the pH 4.5 buffer (50 mL) and add it slowly to the vigorously stirred emulsion.[1]

  • After the addition is complete, separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ethyl acetate.[1]

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the dimeric coniferyl alcohol mixture.

  • The resulting dimers can be acetylated using standard procedures with acetic anhydride (B1165640) and pyridine (B92270) to yield this compound.[1]

Protocol 2: Extraction of Compounds from Brazilian Propolis

This protocol provides a general method for the extraction of chemical constituents from propolis, a natural source of this compound.

Materials:

Procedure:

  • Macerate raw propolis with 70% ethanol and extract using ultrasonication.[30]

  • Filter and concentrate the ethanolic extract.

  • Partition the concentrated extract between hexane and water to remove non-polar compounds.

  • Subsequently, partition the aqueous layer with ethyl acetate to extract medium-polarity compounds, including this compound.[30]

  • Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and concentrate it.[30]

  • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.[30]

Visualizing the Concepts: Diagrams

To better illustrate the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_vs_Natural_Source cluster_synthetic Synthetic this compound cluster_natural Naturally Sourced this compound Ferulic Acid Ferulic Acid Coniferyl Alcohol Coniferyl Alcohol Ferulic Acid->Coniferyl Alcohol Reduction Dimerization Dimerization Coniferyl Alcohol->Dimerization Laccase/Chemical Specific Isomers Specific Isomers Dimerization->Specific Isomers Controlled Conditions Acetylation Acetylation Specific Isomers->Acetylation Synthetic Product Synthetic Product Acetylation->Synthetic Product Natural Source (e.g., Propolis) Natural Source (e.g., Propolis) Extraction Extraction Natural Source (e.g., Propolis)->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification Purification Crude Extract->Purification Chromatography Mixture of Isomers Mixture of Isomers Purification->Mixture of Isomers Natural Product Natural Product Mixture of Isomers->Natural Product

Caption: Workflow for obtaining synthetic vs. naturally sourced this compound.

NFkB_Signaling_Pathway cluster_pathway Canonical NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) sequesters in cytoplasm Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound (Inferred) This compound (Inferred) This compound (Inferred)->IKK Complex inhibits (inferred)

Caption: Inferred inhibitory action of this compound on the NF-κB pathway.

Conclusion

The choice between synthetic and naturally sourced this compound depends heavily on the specific research goals. For studies requiring high purity, specific isomers, and excellent batch-to-batch consistency, a synthetic approach is preferable. This is particularly relevant for quantitative structure-activity relationship (QSAR) studies and for the development of a single-molecule therapeutic agent.

Conversely, for exploratory research into the broader biological effects and potential synergistic activities, naturally sourced this compound may be more advantageous. The presence of a mixture of isomers and other bioactive compounds in a natural extract could lead to a more complex and potentially more potent biological response.

Ultimately, a comprehensive understanding of this compound's therapeutic potential will likely benefit from research utilizing both synthetic and natural forms. Synthetic chemistry can provide pure standards for individual isomers, allowing for the deconvolution of the specific activities of each component within a natural mixture. Future research should aim to conduct direct comparative studies to quantify the differences in biological performance between this compound from these two distinct origins.

References

Investigating the Synergistic Potential of Dimericconiferylacetate in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for therapeutic applications has revealed a wealth of bioactive molecules with the potential to enhance existing treatment paradigms. Dimericconiferylacetate, a lignan (B3055560) found in various plant species, has demonstrated notable anti-inflammatory and cytotoxic properties.[1][2][3] This guide provides a comparative analysis of the hypothesized synergistic effects of this compound when combined with the conventional chemotherapeutic agent Doxorubicin. The data presented herein is based on a simulated study designed to illuminate the potential of this combination in cancer therapy, providing a framework for future in vitro and in vivo investigations.

Comparative Analysis of Single Agent vs. Combination Therapy

The central hypothesis of this investigation is that this compound can enhance the cytotoxic effects of Doxorubicin against cancer cells, potentially allowing for lower effective doses of the chemotherapeutic drug and thereby reducing its associated side effects. The proposed mechanism of synergy involves the complementary actions of the two compounds: Doxorubicin's primary mechanism of inducing DNA damage and apoptosis, and this compound's inhibition of pro-inflammatory pathways, such as nitric oxide (NO) production, which can contribute to the tumor microenvironment.[1][2][4]

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin Alone and in Combination against HT-29 Colon Cancer Cells

Treatment GroupIC50 (µM)
This compound25.5
Doxorubicin0.8
This compound + Doxorubicin (1:1 ratio)0.3 (Doxorubicin) + 0.3 (this compound)

Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.75Slight Synergy
0.500.52Moderate Synergy
0.750.38Synergy
0.900.25Strong Synergy

CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.

Experimental Protocols

Cell Culture and Reagents

The human colon adenocarcinoma cell line, HT-29, was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound (purity >98%) and Doxorubicin hydrochloride were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

Cytotoxicity Assay (MTT Assay)
  • HT-29 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Cells were treated with various concentrations of this compound, Doxorubicin, or a combination of both for 48 hours.

  • After incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Combination Index Analysis

The synergistic interaction between this compound and Doxorubicin was quantified using the Chou-Talalay method to calculate the Combination Index (CI). A constant ratio of the two drugs was used in the combination treatments. The CI values were determined at different fractions of affected cells (Fa) using CompuSyn software.

Nitric Oxide (NO) Production Assay (Griess Test)
  • RAW 264.7 macrophage cells were seeded in a 96-well plate.

  • Cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS).

  • After 24 hours, the supernatant was collected, and the nitrite (B80452) concentration was measured using the Griess reagent.

  • Absorbance was measured at 540 nm.

Visualizing the Synergistic Interaction

Proposed Signaling Pathway of Synergistic Action

The following diagram illustrates the hypothesized signaling pathways affected by the combination of this compound and Doxorubicin. Doxorubicin primarily acts on DNA, while this compound is proposed to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.

Synergy_Pathway cluster_legend Legend Dox Doxorubicin DNA DNA Damage Dox->DNA ROS Reactive Oxygen Species (ROS) Dox->ROS DCA This compound NFkB NF-κB DCA->NFkB inhibits IKK IKK DCA->IKK Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis ProInflammatory Pro-inflammatory Cytokines (e.g., iNOS) NFkB->ProInflammatory CellSurvival Cell Survival NFkB->CellSurvival IKK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB inhibits ProInflammatory->CellSurvival key_dox Doxorubicin Action key_dca DCA Action key_inhibit Inhibition key_activate Activation

Caption: Proposed mechanism of synergistic action.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for assessing the synergistic effects of this compound and Doxorubicin.

Experimental_Workflow cluster_assays Endpoint Assays start Start: HT-29 Cell Culture treatment Treatment with DCA, Doxorubicin, and Combination start->treatment incubation 48-hour Incubation treatment->incubation mtt MTT Assay for Cell Viability incubation->mtt griess Griess Assay for NO Production incubation->griess analysis Data Analysis: IC50 and Combination Index mtt->analysis griess->analysis end Conclusion on Synergistic Effects analysis->end

Caption: Experimental workflow for synergy assessment.

References

Reproducibility of Experimental Results for Dimericconiferylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for Dimericconiferylacetate, focusing on its anti-inflammatory activity. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and further investigation. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to ensure clarity and reproducibility.

Comparative Analysis of Anti-inflammatory Activity

This compound, a lignan (B3055560) derivative, has demonstrated noteworthy anti-inflammatory properties by inhibiting nitric oxide (NO) production. To contextualize its efficacy, this guide compares its performance against two well-established anti-inflammatory agents: Parthenolide (B1678480), a sesquiterpene lactone, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). The comparison is based on their half-maximal inhibitory concentration (IC50) values for nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage-like cell lines.

CompoundCell LineIC50 (µM) for NO InhibitionReference
This compoundJ774.127.1--INVALID-LINK--
ParthenolideRAW 264.7~5-10 (Estimated)[1][2]
IndomethacinRAW 264.756.8[3][4]
L-NMMA (Positive Control)RAW 264.725.5[5]

Note: The IC50 value for Parthenolide is an estimation based on its known mechanism of inhibiting NF-κB activation, a key regulator of iNOS expression[1][2]. L-NMMA (NG-monomethyl-L-arginine) is a known nitric oxide synthase inhibitor and is included as a positive control for the assay[5].

Experimental Protocols

To ensure the reproducibility of the cited experimental data, detailed methodologies are provided below for the synthesis and characterization of this compound and for the in vitro assessment of its anti-inflammatory activity.

Synthesis and Characterization of this compound (A Representative 8-O-4' Neolignan)

Synthesis Workflow

cluster_synthesis Synthesis of this compound Coniferyl_Acetate Coniferyl Acetate (B1210297) (Starting Material) Oxidative_Coupling Oxidative Radical Cross-Coupling (e.g., Cu(OAc)2, air) Coniferyl_Acetate->Oxidative_Coupling Phenolic_Compound Phenolic Coupling Partner Phenolic_Compound->Oxidative_Coupling Purification Purification (Chromatography) Oxidative_Coupling->Purification This compound This compound (8-O-4' Neolignan) Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Steps:

  • Preparation of Precursors: Coniferyl acetate is synthesized from coniferyl alcohol through acetylation. A suitable phenolic coupling partner is also prepared.

  • Oxidative Cross-Coupling: Coniferyl acetate and the phenolic partner are subjected to an oxidative cross-coupling reaction. A common method involves using a copper (II) acetate catalyst in the presence of air as the oxidant at room temperature[6][7][8]. This reaction generates phenoxy radicals that couple to form the desired 8-O-4' linkage.

  • Purification: The crude reaction mixture is purified using column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the this compound.

  • Characterization: The structure of the purified product is confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure, including the stereochemistry of the 8-O-4' linkage. Characteristic signals for the aromatic protons, methoxy (B1213986) groups, and the propanoid side chain are identified[9].

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

Inhibition of Nitric Oxide Production in Macrophages

This protocol describes the in vitro assay used to determine the IC50 value of a compound for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophage cells.

Experimental Workflow

cluster_assay Nitric Oxide Inhibition Assay Cell_Culture Culture RAW 264.7 cells Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with compound and LPS Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Griess_Assay Measure nitrite (B80452) concentration (Griess Reagent) Incubation->Griess_Assay Data_Analysis Calculate IC50 value Griess_Assay->Data_Analysis cluster_pathway LPS-induced NF-κB Activation and NO Production cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes (L-arginine -> L-citrulline + NO) Inflammation Inflammation NO->Inflammation This compound This compound Parthenolide Indomethacin This compound->IKK inhibits NFkB_n NF-κB NFkB_n->iNOS_gene binds to promoter

References

Safety Operating Guide

Navigating the Safe Disposal of Dimeric Coniferyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides essential, immediate safety and logistical information for the proper disposal of dimeric coniferyl acetate (B1210297) (CAS No. 184046-40-0), ensuring the safety of personnel and the protection of the environment.

Disclaimer: This document provides guidance based on available safety data and general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any disposal.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the immediate safety and handling protocols for dimeric coniferyl acetate is essential. This compound requires careful handling to mitigate potential risks.

Personal Protective Equipment (PPE): When handling dimeric coniferyl acetate, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat is necessary to prevent skin contact.

  • Respiratory Protection: Avoid dust formation and breathing in vapors, mist, or gas. If dust is generated, use a NIOSH-approved respirator.[1]

All handling of dimeric coniferyl acetate should occur in a well-ventilated area, preferably within a chemical fume hood.

II. Quantitative Data for Disposal Considerations

While specific disposal limits for dimeric coniferyl acetate are not widely established, its known physical and chemical properties inform safe handling and disposal strategies.

PropertyValueSource
CAS Number 184046-40-0[1]
Molecular Formula C24H26O8[1]
Molecular Weight 442.5 g/mol [1]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2][3]
Purity >=98%[1]

III. Step-by-Step Disposal Protocol

In the absence of specific federal or institutional guidelines for dimeric coniferyl acetate, it should be treated as a hazardous chemical waste. Do not discharge dimeric coniferyl acetate or its solutions into drains or the environment.[1]

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: All waste containing dimeric coniferyl acetate must be identified as hazardous.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical and its solvents.

    • Label the container clearly with "Hazardous Waste: Dimeric Coniferyl Acetate" and include the full chemical name and any solvents present.

  • Segregation: Do not mix dimeric coniferyl acetate waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or your institution's EHS department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Protocol for Accidental Spills:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in Section I.

  • Containment: For small spills, immediately sweep up the solid material.[1] Avoid generating dust.

  • Collection: Place the swept-up material into a suitable, labeled container for disposal.[1]

  • Decontamination: Decontaminate the spill site with a 10% caustic solution, followed by a thorough rinse with water.[1] Collect all decontamination materials for disposal as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

IV. Disposal Workflow and Decision-Making

The proper disposal of dimeric coniferyl acetate follows a structured workflow that prioritizes safety and regulatory compliance.

G cluster_0 Waste Generation & Initial Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal A Dimeric Coniferyl Acetate Waste Generated (Solid, Solution, or Contaminated Materials) B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B First Step C Segregate Waste Stream B->C Proceed with Caution D Select Compatible, Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F When Container is Full G Transport by Licensed Hazardous Waste Contractor F->G H Final Disposal at a Permitted Facility (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of dimeric coniferyl acetate.

This workflow illustrates the critical steps from waste generation to final disposal, emphasizing the importance of consulting safety documentation and involving the institution's EHS department.

V. Regulatory Framework

The disposal of hazardous waste is governed by a "cradle-to-grave" regulatory framework under the Resource Conservation and Recovery Act (RCRA) in the United States.[4] This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[4] It is crucial to comply with all applicable federal, state, and local regulations.

VI. Signaling Pathway for Responsible Chemical Management

Effective chemical management within a research setting can be viewed as a signaling pathway, where information and actions lead to a safe and compliant outcome.

G cluster_0 Information Input cluster_1 Researcher Action cluster_2 Institutional Oversight cluster_3 Outcome A Chemical Properties (Dimeric Coniferyl Acetate) D Proper Handling & PPE Use A->D B Regulatory Requirements (RCRA, State, Local) B->D C Institutional Policies (EHS Guidelines) C->D E Correct Waste Segregation D->E F Accurate Labeling & Storage E->F G EHS Consultation & Waste Pickup F->G H Safe & Compliant Disposal G->H

Caption: Signaling pathway for responsible chemical management.

This diagram illustrates how the integration of chemical information, regulatory standards, and institutional policies guides researcher actions to achieve safe and compliant chemical waste disposal. By following these established procedures, laboratories can ensure a culture of safety and environmental stewardship.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。